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  • Product: Butocarboxim-d3
  • CAS: 1795141-34-2

Core Science & Biosynthesis

Foundational

Butocarboxim-d3 CAS 1795141-34-2 chemical properties

An In-depth Technical Guide to Butocarboxim-d3 (CAS 1795141-34-2) for Advanced Analytical Applications Authored by a Senior Application Scientist This document provides a comprehensive technical overview of Butocarboxim-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Butocarboxim-d3 (CAS 1795141-34-2) for Advanced Analytical Applications

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of Butocarboxim-d3, a stable isotope-labeled internal standard essential for high-precision quantitative analysis. Designed for researchers, analytical scientists, and professionals in drug development and regulatory science, this guide delves into the core chemical properties, analytical applications, and methodological considerations for its effective use.

Introduction: The Analytical Imperative for Isotopic Labeling

Butocarboxim (CAS 34681-10-2) is a systemic oxime carbamate insecticide and acaricide used to control a range of sucking pests on fruits, vegetables, and ornamental plants.[1][2] Its mode of action is the inhibition of acetylcholinesterase (AChE), an enzyme critical to the nervous system of insects.[1][3] Due to its application in agriculture, regulatory bodies worldwide monitor its residue levels in food products and the environment to ensure consumer safety.

Accurate quantification of Butocarboxim is paramount, and this is where Butocarboxim-d3 (CAS 1795141-34-2) becomes an indispensable tool. As a deuterated analog, it serves as an ideal internal standard for mass spectrometry-based methods.[4] The fundamental principle is that a known quantity of the deuterated standard is introduced into a sample at the beginning of the analytical process.[4] Because it is nearly chemically and physically identical to the non-labeled analyte, it experiences the same losses during sample extraction, cleanup, and ionization in the mass spectrometer.[3][4] By measuring the ratio of the analyte to the internal standard, highly accurate and precise quantification can be achieved, effectively correcting for matrix effects and experimental variability.[4][5]

Physicochemical Properties: A Comparative Analysis

The utility of a deuterated internal standard hinges on its near-identical behavior to the analyte. The substitution of three hydrogen atoms with deuterium on the N-methyl group results in a negligible change in polarity, solubility, and chromatographic retention time, but a distinct and measurable increase in mass.

PropertyButocarboximButocarboxim-d3Rationale / Reference
CAS Number 34681-10-21795141-34-2[3][6]
Molecular Formula C₇H₁₄N₂O₂SC₇H₁₁D₃N₂O₂S[3][6]
Molecular Weight 190.26 g/mol 193.28 g/mol [6][7]
Exact Mass 190.0776 Da193.0965 Da (Calculated)[3][6]
Synonyms Drawin 755, AfilineCo 755-d3, Drawin 755-d3[3][6]
Physical State Pale brown viscous liquid; may crystallize at lower temperatures.[2][3]Expected to be identical to Butocarboxim.Assumed based on isotopic similarity.
Solubility Soluble in most organic solvents (e.g., aromatic hydrocarbons, esters, ketones). Low solubility in aliphatic hydrocarbons.[3]Expected to be identical to Butocarboxim.[4][5]
Stability Stable at pH 5-7. Hydrolyzed by strong acids and alkalis. Thermally stable up to 100°C.[1][3]Expected to be identical to Butocarboxim. The C-D bond is stronger than the C-H bond, so stability is not compromised.[4][5]

Chemical Structure and Synthesis

Butocarboxim is characterized by an oxime carbamate group and a thioether linkage, and it exists as a mixture of (E)- and (Z)-isomers.[1] The deuteration in Butocarboxim-d3 is specifically on the methyl group attached to the carbamate nitrogen, as indicated by its chemical name: 3-(Methylthio)-2-butanone O-[(methyl-d3-amino)carbonyl]oxime.[6]

Structural Representation

Caption: Chemical structures of Butocarboxim and its deuterated analog, Butocarboxim-d3.

Proposed Synthetic Route

While the exact proprietary synthesis of Butocarboxim-d3 is not publicly detailed, a logical route can be inferred from the general synthesis of Butocarboxim. The synthesis typically involves reacting 3-(methylthio)butan-2-one oxime with an appropriate carbamoylating agent.[1][8] To introduce the deuterium label, this final step would be performed using methyl-d3-isocyanate.

G A 3-chloro-2-butanone C Nucleophilic Substitution A->C B Methyl Mercaptan B->C D 3-(methylthio)-2-butanone C->D F Oximation D->F E Hydroxylamine E->F G 3-(methylthio)butan-2-one oxime F->G I Carbamoylation G->I H Methyl-d3-isocyanate (CD3NCO) H->I J Butocarboxim-d3 I->J

Caption: Proposed synthetic pathway for Butocarboxim-d3.

Analytical Methodology: A Practical Workflow

The primary application of Butocarboxim-d3 is in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[9]

Core Principle of Isotope Dilution Mass Spectrometry

The method relies on adding a known amount of Butocarboxim-d3 (the internal standard, IS) to an unknown sample containing Butocarboxim (the analyte). The sample is then processed, and the analyte/IS ratio is measured by LC-MS/MS. This ratio is compared to a calibration curve prepared with known amounts of analyte and a constant amount of IS to determine the analyte concentration.

workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Sample Weighing (e.g., 10g fruit homogenate) B Spike with Butocarboxim-d3 (Internal Standard) A->B C Solvent Extraction (e.g., Acetonitrile) B->C D Cleanup (e.g., SPE or d-SPE) C->D E LC Separation (Reversed-Phase C18) D->E F Electrospray Ionization (ESI+) E->F G MS/MS Detection (MRM Mode) F->G H Integrate Peak Areas (Analyte & IS) G->H I Calculate Area Ratio (Analyte / IS) H->I J Quantify using Calibration Curve I->J

Caption: Typical quantitative workflow using Butocarboxim-d3 as an internal standard.

Detailed Experimental Protocol (Hypothetical)

This protocol outlines a robust method for quantifying Butocarboxim in a complex matrix like fruit pulp.

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of Butocarboxim and Butocarboxim-d3 in acetonitrile.

    • Create a series of calibration standards (e.g., 0.1 to 100 ng/mL) by serially diluting the Butocarboxim stock.

    • Prepare a working internal standard solution of Butocarboxim-d3 at a fixed concentration (e.g., 20 ng/mL).

  • Sample Preparation (QuEChERS-based):

    • Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.

    • Add 100 µL of the 20 ng/mL Butocarboxim-d3 working solution.

    • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

    • Add QuEChERS extraction salts (e.g., MgSO₄, NaCl), shake, and centrifuge.

    • Transfer an aliquot of the supernatant to a dispersive SPE (d-SPE) tube containing cleanup sorbents (e.g., PSA, C18).

    • Vortex, centrifuge, and filter the final extract into an LC vial.

  • LC-MS/MS Conditions:

    • LC System: UPLC/HPLC system.

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase: Gradient elution with Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • MRM Transitions:

      • Butocarboxim: Q1: 191.1 → Q3: 106.1 (Quantifier), 191.1 → 88.1 (Qualifier)

      • Butocarboxim-d3: Q1: 194.1 → Q3: 109.1 (Quantifier), 194.1 → 91.1 (Qualifier) (Note: Precursor ions are [M+H]⁺. Transitions are hypothetical and must be optimized experimentally).

Spectroscopic Considerations
  • Mass Spectrometry: The key feature is the +3 Da mass difference between the analyte and the standard. This allows the mass spectrometer to monitor both compounds simultaneously without interference, even if they co-elute perfectly from the LC column.

  • NMR Spectroscopy: While a routine requirement for structure confirmation, NMR is not used in the final quantitative assay. For characterization, the ¹H NMR spectrum of Butocarboxim-d3 would lack the singlet corresponding to the N-CH₃ protons. In the ¹³C NMR spectrum, the signal for the N-C D₃ carbon would appear as a 1:1:1 triplet due to coupling with deuterium (spin I=1) and may be shifted slightly upfield compared to the N-CH₃ signal in the unlabeled compound.[10][11]

Stability, Storage, and Handling

  • Isotopic Stability: The deuterium atoms on the N-methyl group are not readily exchangeable under typical analytical conditions (pH 5-7).[1] However, it is good practice to avoid strongly acidic or basic conditions during sample preparation to prevent any potential for back-exchange.[4][12]

  • Storage: Butocarboxim-d3, especially in solution, should be stored at low temperatures (-20°C or below) in tightly sealed containers to prevent solvent evaporation and degradation.[13]

  • Handling: Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be followed when handling this compound.

Conclusion

Butocarboxim-d3 is a high-fidelity analytical tool that is critical for the reliable and accurate quantification of its parent insecticide. By providing a means to correct for inevitable experimental variations, its use as an internal standard in isotope dilution mass spectrometry elevates the quality and defensibility of analytical data. This guide provides the foundational knowledge and practical framework for scientists to successfully implement Butocarboxim-d3 in demanding research and regulatory monitoring workflows.

References

  • A Technical Guide to Deuterated Internal Standards in Analytical Chemistry - Benchchem. (n.d.).
  • Butocarboxim | C7H14N2O2S | CID 36879 - PubChem. (n.d.). National Institutes of Health. Retrieved February 16, 2026, from [Link]

  • Butocarboxim (Ref: Co 755) - AERU. (n.d.). University of Hertfordshire. Retrieved February 16, 2026, from [Link]

  • Butoxycarboxim (Ref: Co 859) - AERU. (n.d.). Retrieved February 16, 2026, from [Link]

  • Butoxycarboxim | C7H14N2O4S | CID 61938 - PubChem. (n.d.). National Institutes of Health. Retrieved February 16, 2026, from [Link]

  • Butocarboxim | CAS#:34681-10-2 | Chemsrc. (2025, August 21). Retrieved February 16, 2026, from [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc. Retrieved February 16, 2026, from [Link]

  • Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. (2025, November 8). Retrieved February 16, 2026, from [Link]

  • CAS No : 1795141-34-2| Chemical Name : Butocarboxim-d3 | Pharmaffiliates. (n.d.). Retrieved February 16, 2026, from [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - YouTube. (2025, October 30). Retrieved February 16, 2026, from [Link]

  • Determination of butocarboxim residue in agricultural products by HPLC with post-column derivatization system - Journal of Food and Drug Analysis. (n.d.). Retrieved February 16, 2026, from [Link]

Sources

Exploratory

The Critical Role of Butocarboxim-d3 in High-Accuracy Pesticide Residue Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The increasing global demand for food safety and environmental protection necessitates highly accurate and reliable methods for the detection and q...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The increasing global demand for food safety and environmental protection necessitates highly accurate and reliable methods for the detection and quantification of pesticide residues. Butocarboxim, a systemic carbamate insecticide, is widely used to control sucking pests on various agricultural commodities. Its presence in the food chain and the environment is a significant concern, demanding rigorous analytical oversight. This in-depth technical guide explores the pivotal role of Butocarboxim-d3, a stable isotope-labeled internal standard, in achieving the highest level of accuracy and precision in the analysis of Butocarboxim residues. We will delve into the core principles of isotope dilution mass spectrometry (IDMS), the synthesis and characterization of Butocarboxim-d3, and provide a comprehensive, field-proven protocol for its application in a validated LC-MS/MS workflow. This guide is intended to equip researchers, analytical scientists, and professionals in the agrochemical and food safety sectors with the technical knowledge and practical methodologies to implement robust and defensible analytical strategies for Butocarboxim monitoring.

Introduction: The Analytical Challenge of Butocarboxim and the Imperative for Internal Standards

Butocarboxim is a synthetic carbamate insecticide that functions as an acetylcholinesterase inhibitor, effectively controlling a range of sucking insects on crops like citrus, cotton, and vegetables.[1] Its systemic nature means it is absorbed and translocated throughout the plant, making it effective against pests but also leading to potential residues in edible parts. The primary metabolite of concern is butoxycarboxim, which is formed through oxidation.[1][2]

The analysis of Butocarboxim residues in complex matrices such as fruits, vegetables, and soil presents significant analytical challenges. Matrix effects, where co-extracted compounds interfere with the ionization of the target analyte in the mass spectrometer source, can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification.[3] Furthermore, variability in sample preparation, including extraction efficiency and sample loss during cleanup, can introduce significant errors.

To overcome these challenges, the use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry.[3][4] An ideal internal standard is a compound that is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes like deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). Butocarboxim-d3, where three hydrogen atoms in the methylamino group are replaced with deuterium, serves this purpose perfectly.[5] It co-elutes with the native Butocarboxim during chromatographic separation and experiences the same matrix effects and losses during sample preparation.[6] By measuring the ratio of the native analyte to its labeled counterpart, accurate quantification can be achieved, irrespective of these variations.[3][6] This technique is known as isotope dilution mass spectrometry (IDMS).

Butocarboxim-d3: Synthesis and Characterization

The synthesis of Butocarboxim-d3 typically involves the use of a deuterated precursor. A common synthetic route would be the reaction of 3-(methylthio)-2-butanone oxime with methyl-d3-isocyanate. The introduction of the deuterium atoms at a site not susceptible to H/D exchange under typical analytical conditions is crucial for the stability of the label.[][8]

Key Characteristics of Butocarboxim-d3:

PropertyValueSource
Chemical Name3-(Methylthio)-2-butanone O-[(methyl-d3-amino)carbonyl]oxime[5]
CAS Number1795141-34-2[5]
Molecular FormulaC₇H₁₁D₃N₂O₂S[5]
Molecular Weight193.28 g/mol [5]

Upon synthesis, rigorous characterization is essential to confirm the chemical identity, isotopic purity, and chemical purity of the Butocarboxim-d3 standard. This is typically achieved through a combination of:

  • Mass Spectrometry (MS): To confirm the correct molecular weight and the incorporation of three deuterium atoms.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the position of the deuterium labels and assess isotopic enrichment.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine chemical purity.

A certificate of analysis from a reputable supplier should provide detailed information on these characteristics.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The core of this high-accuracy analytical approach lies in the principle of isotope dilution. A known amount of the internal standard (Butocarboxim-d3) is added to the sample at the very beginning of the analytical workflow. The ratio of the naturally occurring analyte (Butocarboxim) to the stable isotope-labeled internal standard is then measured by a mass spectrometer.

IDMS_Principle cluster_sample Sample Matrix cluster_standard Internal Standard Sample Unknown amount of Butocarboxim (Analyte) Spike Spiking Sample->Spike IS Known amount of Butocarboxim-d3 (IS) IS->Spike Extraction Extraction & Cleanup Spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Result Accurate Quantification (Ratio of Analyte/IS) LCMS->Result

Figure 1: The fundamental workflow of Isotope Dilution Mass Spectrometry (IDMS).

Because the analyte and the internal standard are chemically identical, any loss during the extraction and cleanup steps will affect both compounds equally, leaving the ratio between them unchanged. Similarly, any signal suppression or enhancement in the mass spectrometer's ion source will impact both molecules to the same extent, again preserving the accuracy of the ratio measurement.[9]

Experimental Protocol: Quantitative Analysis of Butocarboxim in Agricultural Produce using LC-MS/MS and Butocarboxim-d3

This section provides a detailed, step-by-step methodology for the analysis of Butocarboxim residues.

Reagents and Materials
  • Butocarboxim analytical standard (≥98% purity)

  • Butocarboxim-d3 internal standard solution (e.g., 100 µg/mL in methanol)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • QuEChERS extraction salts and d-SPE cleanup tubes (appropriate for the matrix)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18, 2.1 x 100 mm, 1.8 µm)

Standard Preparation
  • Primary Stock Solutions: Prepare individual stock solutions of Butocarboxim and Butocarboxim-d3 in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of mixed working standard solutions containing both Butocarboxim (for the calibration curve) and a constant concentration of Butocarboxim-d3. These should be prepared in a solvent that is compatible with the initial mobile phase conditions.

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective technique for pesticide residue analysis in food matrices.[3]

QuEChERS_Workflow Start 1. Homogenize Sample (e.g., 10g) Spike_IS 2. Spike with known amount of Butocarboxim-d3 Start->Spike_IS Add_Solvent 3. Add Acetonitrile Spike_IS->Add_Solvent Add_Salts 4. Add QuEChERS Extraction Salts Add_Solvent->Add_Salts Shake 5. Shake Vigorously Add_Salts->Shake Centrifuge1 6. Centrifuge Shake->Centrifuge1 Transfer 7. Transfer Aliquot of Supernatant Centrifuge1->Transfer dSPE 8. Add to d-SPE tube (Dispersive Solid Phase Extraction) Transfer->dSPE Shake_Centrifuge2 9. Shake & Centrifuge dSPE->Shake_Centrifuge2 Filter 10. Filter Supernatant Shake_Centrifuge2->Filter End 11. Analyze by LC-MS/MS Filter->End

Figure 2: A streamlined QuEChERS sample preparation workflow for Butocarboxim analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

ParameterRecommended Setting
ColumnC18, 2.1 x 100 mm, 1.8 µm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
GradientOptimized for separation of Butocarboxim from matrix interferences
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40 °C

Mass Spectrometry Conditions:

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Butocarboxim191.1106.1 (Quantifier)Optimized
191.176.1 (Qualifier)Optimized
Butocarboxim-d3194.1109.1 (Quantifier)Optimized

Note: The specific m/z values and collision energies should be optimized for the instrument being used.

Method Validation

A comprehensive in-house validation of the analytical method is crucial to ensure its reliability and suitability for its intended purpose.[10][11][12][13] The validation should be performed according to internationally recognized guidelines such as those from the FDA or EMA.[12][14] Key validation parameters include:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity and Range: The concentration range over which the instrument response is proportional to the analyte concentration.

  • Accuracy (Trueness): The closeness of the measured value to the true value, typically assessed through recovery studies in spiked blank matrices at multiple concentration levels.[10][14]

  • Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[12]

Conclusion: The Indispensable Role of Butocarboxim-d3

In the landscape of modern analytical chemistry, particularly in the context of food safety and environmental monitoring, the pursuit of accuracy and reliability is paramount. The use of Butocarboxim-d3 as a stable isotope-labeled internal standard in conjunction with LC-MS/MS represents the pinnacle of analytical rigor for the quantification of Butocarboxim residues. This approach effectively mitigates the inherent challenges of complex matrices and procedural variability, ensuring that the generated data is not only precise but also defensible. By integrating Butocarboxim-d3 into analytical workflows, laboratories can achieve the highest level of confidence in their results, contributing to the protection of public health and the environment.

References

  • Butocarboxim | C7H14N2O2S | CID 36879 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Determination of pesticides in tea by isotope dilution gas chromatography-mass spectrometry coupled with solid-phase microextraction. (2013). Analytical Methods, 5(2), 457-463. Retrieved February 21, 2026, from [Link]

  • Determination of butocarboxim residue in agricultural products by HPLC with post-column derivatization system. (2001). Journal of Food and Drug Analysis, 9(3), 151-156. Retrieved February 21, 2026, from [Link]

  • Mass Spectrometry for Pesticide Residue Analysis. (2026, February 17). Lab Manager. Retrieved February 21, 2026, from [Link]

  • Gas chromatography-isotope dilution mass spectrometry method validation for target pesticides in soybeans. (2019). Food Additives & Contaminants: Part A, 36(3), 421-434. Retrieved February 21, 2026, from [Link]

  • Isotope Dilution High-Performance Liquid Chromatography/Tandem Mass Spectrometry Method for Quantifying Urinary Metabolites of Atrazine, Malathion, and 2,4-Dichlorophenoxyacetic Acid. (2000). Analytical Chemistry, 72(14), 3321-3328. Retrieved February 21, 2026, from [Link]

  • Determination of Pesticide Metabolites in Human Urine Using an Isotope Dilution Technique and Tandem Mass Spectrometry. (2001). Journal of Analytical Toxicology, 25(6), 427-434. Retrieved February 21, 2026, from [Link]

  • Methods of residue analysis. (n.d.). Food and Agriculture Organization of the United Nations. Retrieved February 21, 2026, from [Link]

  • Butoxycarboxim | C7H14N2O4S | CID 61938 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • JOINT FAO/IAEA DIVISION OF NUCLEAR TECHNIQUES IN FOOD AND AGRICULTURE REVISION OF THE LIST OF METHODS FOR PESTICIDE RESIDUE ANAL. (n.d.). Food and Agriculture Organization of the United Nations. Retrieved February 21, 2026, from [Link]

  • Butocarboxim-d3 | CAS No: 1795141-34-2. (n.d.). Pharmaffiliates. Retrieved February 21, 2026, from [Link]

  • Butoxycarboxim (Ref: Co 859). (n.d.). Agriculture and Environment Research Unit (AERU), University of Hertfordshire. Retrieved February 21, 2026, from [Link]

  • Butocarboxim (Ref: Co 755). (n.d.). Agriculture and Environment Research Unit (AERU), University of Hertfordshire. Retrieved February 21, 2026, from [Link]

  • Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds. (1999). Analyst, 124(6), 953-958. Retrieved February 21, 2026, from [Link]

  • Validation of an Analytical Method for the Detection and Qualification of Glyphosate and related residues in food. (n.d.). U.S. Food & Drug Administration. Retrieved February 21, 2026, from [Link]

  • Butocarboxim sulfoxide. (n.d.). ASP Basilicata. Retrieved February 21, 2026, from [Link]

  • Butocarboxim | CAS#:34681-10-2. (n.d.). Chemsrc. Retrieved February 21, 2026, from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006). European Medicines Agency. Retrieved February 21, 2026, from [Link]

  • Deuterium Labeled Compounds in Drug Discovery Process. (n.d.). Heavy Water Board, Department of Atomic Energy, Government of India. Retrieved February 21, 2026, from [Link]

  • (PDF) Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds†‡. (2025, August 6). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Handbook of Residue Analytical Methods for Agrochemicals, 2 Volume Set. (2003). Wiley. Retrieved February 21, 2026, from [Link]

  • A Comprehensive Guide to Pesticide Residue Analysis. (2025, March 17). SCION Instruments. Retrieved February 21, 2026, from [Link]

  • Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. (2024, September 6). Beilstein Journal of Organic Chemistry, 20, 195-204. Retrieved February 21, 2026, from [Link]

  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.). Shimadzu. Retrieved February 21, 2026, from [Link]

  • Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. (2022). Molecules, 27(3), 693. Retrieved February 21, 2026, from [Link]

  • Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. (2026, January 14). Chemical Reviews. Retrieved February 21, 2026, from [Link]

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Foundational

Technical Guide: Deuterated Butocarboxim (Butocarboxim-d3) as an Internal Standard for LC-MS/MS Analysis

Executive Summary This technical guide outlines the application of Butocarboxim-d3 (O-[methyl-d3-carbamoyl]oxime) as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Butocarboxim residues in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the application of Butocarboxim-d3 (O-[methyl-d3-carbamoyl]oxime) as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Butocarboxim residues in complex agricultural and environmental matrices.

Butocarboxim is a systemic oxime carbamate insecticide. Its high polarity and thermal instability make Gas Chromatography (GC) challenging, rendering Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) the gold standard for analysis. However, LC-MS/MS is susceptible to matrix effects (ion suppression/enhancement). The use of deuterated Butocarboxim corrects for these variances by co-eluting with the analyte and experiencing identical ionization conditions while remaining spectrally distinct.

Part 1: Chemical Identity & Mechanism of Action

Chemical Profile
  • Analyte: Butocarboxim

  • CAS Number (Native): 34681-10-2

  • Chemical Structure: 3-(methylthio)-2-butanone O-[(methylamino)carbonyl]oxime

  • Mechanism: Reversible inhibition of Acetylcholinesterase (AChE).

  • Metabolites: Rapidly oxidizes to Butocarboxim-sulfoxide and Butocarboxim-sulfone in biological systems.

Mechanism of Action (AChE Inhibition)

Carbamates like Butocarboxim function by carbamylating the serine residue within the active site of AChE. This prevents the breakdown of the neurotransmitter acetylcholine, leading to synaptic overstimulation.

AChE_Inhibition Neuron Presynaptic Neuron ACh Acetylcholine (ACh) Neuron->ACh Release Receptor Postsynaptic Receptor ACh->Receptor Activation (Signal Transmission) AChE Acetylcholinesterase (Enzyme) ACh->AChE Normal Hydrolysis AChE->Receptor Accumulation of ACh (Overstimulation) Breakdown Choline + Acetate AChE->Breakdown Recycling Buto Butocarboxim (Inhibitor) Buto->AChE Carbamylation (Inhibition)

Figure 1: Mechanism of Butocarboxim toxicity. The pesticide competitively binds to AChE, preventing acetylcholine hydrolysis.

Part 2: The Reference Material (Butocarboxim-d3)

Rationale for Deuteration

In LC-MS/MS, "matrix effects" occur when co-eluting compounds from the sample (e.g., pigments, lipids in spinach or tea) alter the ionization efficiency of the target analyte.

  • External Standardization: Fails to account for signal suppression, leading to underestimation.

  • Butocarboxim-d3: Contains three deuterium atoms (typically on the N-methyl group). It has virtually identical physicochemical properties (retention time, extraction efficiency) to the native compound but a mass shift of +3 Da.

Characterization & Storage

To ensure data integrity, the reference material must be verified before use.

ParameterSpecificationVerification Method
Isotopic Purity

99 atom % D
1H-NMR : Absence of methyl singlet at native shift.
Chemical Purity

98%
HPLC-UV (220 nm) or qNMR.
Mass Shift +3.018 DaHigh-Res MS (Q-TOF or Orbitrap).
Storage -20°C, DesiccatedCarbamates are hydrolytically unstable.

Critical Handling Note: Butocarboxim is thermally labile. Do not heat solutions above 40°C during evaporation steps. Store stock solutions in acetonitrile (acidified with 0.1% acetic acid) to prevent degradation.

Part 3: Analytical Application (LC-MS/MS Protocol)

Sample Preparation: Modified QuEChERS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is the industry standard for pesticide residue analysis.

  • Homogenization: Weigh 10.0 g of sample (e.g., fruit/vegetable) into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add Butocarboxim-d3 solution (final concentration e.g., 100 ng/mL) before extraction. This is crucial for correcting extraction losses.

  • Extraction: Add 10 mL Acetonitrile (1% Acetic Acid). Shake vigorously for 1 min.

  • Partitioning: Add salts (4 g MgSO4, 1 g NaCl). Shake and centrifuge (3000 x g, 5 min).

  • Clean-up (dSPE): Transfer aliquot of supernatant to dSPE tube (PSA + C18 + MgSO4). Vortex and centrifuge.

  • Analysis: Transfer supernatant to LC vial.

LC-MS/MS Parameters

Instrument: Triple Quadrupole Mass Spectrometer (QqQ). Ionization: Electrospray Ionization (ESI), Positive Mode.

CompoundPrecursor Ion (

)
Product Ion 1 (Quant)Product Ion 2 (Qual)Cone Voltage (V)Collision Energy (eV)
Butocarboxim 191.1

75.094.02515
Butocarboxim-d3 194.1

78.097.02515

Note: The mass shift of +3 is retained in the fragment ions if the label is on the N-methyl carbamoyl group, which is the standard labeling position.

Analytical Workflow Diagram

Analytical_Workflow Sample Homogenized Sample (10g) Spike Spike IS: Butocarboxim-d3 Sample->Spike Step 1 Extract Extraction: Acetonitrile + Salts (QuEChERS) Spike->Extract Step 2: Equilibration Cleanup dSPE Clean-up (PSA/C18) Extract->Cleanup Step 3: Supernatant LCMS LC-MS/MS Analysis (ESI+ MRM) Cleanup->LCMS Step 4: Injection Data Data Processing: Ratio (Area_Native / Area_IS) LCMS->Data Step 5: Quantitation

Figure 2: Isotope Dilution Mass Spectrometry (IDMS) workflow. Spiking the deuterated standard prior to extraction corrects for both recovery losses and matrix effects.

Part 4: Validation & Quality Control

To ensure the method meets regulatory standards (e.g., SANTE/11312/2021), the following validation steps are required using the reference material.

Linearity & Calibration

Construct a calibration curve using the Response Ratio :



Plot this ratio against the concentration. The 

value should be

. The use of the ratio eliminates errors from injection volume variability.
Matrix Effect (ME) Calculation

Even with an IS, it is good practice to quantify the matrix effect to understand the load on the instrument.



  • Negative Value: Ion Suppression (Common in ESI).

  • Positive Value: Ion Enhancement.

  • Role of IS: If Butocarboxim-d3 is used, the relative matrix effect approaches 0%, as both forms are suppressed equally.

Stability Check

Monitor the area counts of the Butocarboxim-d3 over a 24-hour sequence. A decline


 indicates degradation of the carbamate in the autosampler vial (often due to pH > 7). Ensure samples are acidified (0.1% Formic acid).

References

  • Anastassiades, M., et al. (2003). *Fast and easy multiresidue method employing acetonitrile extraction/partitioning and
Exploratory

difference between Butocarboxim and Butocarboxim-d3

The following technical guide details the distinction between Butocarboxim and its deuterated analog, Butocarboxim-d3, focusing on their chemical properties, mechanistic differences, and application in quantitative bioan...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the distinction between Butocarboxim and its deuterated analog, Butocarboxim-d3, focusing on their chemical properties, mechanistic differences, and application in quantitative bioanalysis.

Executive Summary

Butocarboxim is a carbamate insecticide acting as a reversible acetylcholinesterase (AChE) inhibitor. Butocarboxim-d3 is its stable isotope-labeled analog (SIL-IS), where three hydrogen atoms on the N-methyl group are replaced with deuterium.

While they are chemically nearly identical, their roles in research and development are distinct: Butocarboxim is the analyte of interest (the target), whereas Butocarboxim-d3 is the Internal Standard (IS) used to correct for matrix effects, extraction inefficiencies, and instrument drift during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Chemical & Molecular Characterization

The primary difference lies in the isotopic composition. The substitution of Hydrogen-1 (


H) with Deuterium (

H or D) increases the molecular mass without significantly altering the steric or electronic properties relevant to chromatographic retention.
Comparative Data Table
FeatureButocarboxim (Native)Butocarboxim-d3 (IS)
Role Active Pharmaceutical/Pesticide IngredientInternal Standard (Quantification)
CAS Number 34681-10-21795141-34-2
Chemical Formula


Molecular Weight 190.26 g/mol ~193.28 g/mol
Monoisotopic Mass 190.0776 Da193.0964 Da
Isotopic Label NoneN-methyl-d3 (

)
Solubility Soluble in organic solvents (ACN, MeOH)Identical to native
Retention Time (RT)

(e.g., 3.98 min)

min (Co-elutes)
Structural Nuance

The d3-label is typically located on the N-methyl carbamoyl group .

  • Native:

    
    
    
  • d3-Analog:

    
    
    

This specific positioning is critical for Mass Spectrometry (MS) method development. If the fragmentation pathway involves the loss of the carbamate tail (a common neutral loss), the resulting product ion may be identical for both the native and the d3 forms. This requires careful selection of Multiple Reaction Monitoring (MRM) transitions.

Mechanistic & Functional Differences

Biological Mechanism (Butocarboxim)

Butocarboxim functions by carbamoylation of the serine residue within the active site of the enzyme acetylcholinesterase (AChE).

  • Action: Prevents the hydrolysis of acetylcholine.

  • Result: Accumulation of acetylcholine at the synaptic cleft, leading to continuous nerve impulse transmission, paralysis, and death of the target pest.

Analytical Mechanism (Butocarboxim-d3)

The d3 analog is not used for its biological activity. It is used for its physicochemical mimicry .

  • Extraction: Because it has the same pKa and lipophilicity (LogP) as the native compound, it behaves identically during extraction (e.g., QuEChERS) and cleanup.

  • Ionization: In the electrospray ionization (ESI) source, the d3 analog experiences the exact same matrix effects (ion suppression or enhancement) as the analyte.

  • Quantification: By normalizing the analyte's signal against the d3 signal, errors caused by matrix interference are mathematically cancelled out.

Analytical Workflow & Visualization

The following diagram illustrates the standard workflow for analyzing Butocarboxim residues using the d3 internal standard.

Butocarboxim_Workflow Sample Homogenized Sample (Fruit/Veg/Soil) Spike Spike with Butocarboxim-d3 (IS) Sample->Spike 1. Internal Standardization Extract QuEChERS Extraction (ACN + Salts) Spike->Extract 2. Partitioning Cleanup d-SPE Cleanup (PSA/MgSO4) Extract->Cleanup 3. Matrix Removal LC UPLC Separation (C18 Column) Cleanup->LC 4. Injection MS MS/MS Detection (ESI+ MRM Mode) LC->MS 5. Co-elution Data Quantification (Ratio: Area_Nat / Area_IS) MS->Data 6. Calculation

Figure 1: Analytical workflow ensuring that Butocarboxim-d3 compensates for losses at every stage, from extraction to ionization.

Experimental Protocol: LC-MS/MS Quantification

This protocol is designed for high-sensitivity residue analysis.

A. Sample Preparation (QuEChERS Citrate Buffered)
  • Weigh: 10.0 g of homogenized sample into a 50 mL centrifuge tube.

  • IS Addition: Add 100 µL of Butocarboxim-d3 working solution (e.g., 10 µg/mL in ACN). Vortex for 30s. Crucial: Allow 15 mins for interaction with the matrix.

  • Extraction: Add 10 mL Acetonitrile (ACN). Shake vigorously for 1 min.

  • Salting Out: Add QuEChERS salts (4g MgSO4, 1g NaCl, 1g NaCitrate, 0.5g disodium citrate). Shake immediately and vigorously for 1 min.

  • Centrifuge: 3000 x g for 5 mins.

  • Cleanup (d-SPE): Transfer 1 mL supernatant to a d-SPE tube containing 150 mg MgSO4 and 25 mg PSA (Primary Secondary Amine). Vortex and centrifuge.

  • Reconstitution: Dilute extract 1:1 with mobile phase A (Water + 5mM Ammonium Formate) to improve peak shape.

B. LC-MS/MS Conditions
  • Column: C18 (e.g., Zorbax Eclipse Plus or equivalent), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 5mM Ammonium Formate + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 mins.

  • Flow Rate: 0.3 mL/min.

C. MRM Transitions (The Critical Differentiator)

Because Butocarboxim can form sodium adducts


, but protonated species 

are preferred for quantification, parameters must be tuned carefully.
CompoundPrecursor Ion (Q1)Product Ion (Q3)TypeNote
Butocarboxim 191.1

75.0 QuantBackbone fragment
191.1134.0QualLoss of -NCO group
Butocarboxim-d3 194.1

75.0 QuantLabel is lost in neutral fragment*

Senior Scientist Insight (The "Cross-Talk" Risk): Note that for the transition 191.1


 75.0 and 194.1 

75.0, the product ion is identical . This is acceptable because the precursor ions (Q1) differ by 3 Da. The mass spectrometer separates them in the first quadrupole.
  • Validation Step: Ensure your Q1 isolation window is set to "Unit" or narrower (0.7 Da) to prevent the 191 isotope from bleeding into the 194 channel.

MRM Logic Diagram

MRM_Logic cluster_native Native Butocarboxim Pathway cluster_is Butocarboxim-d3 Pathway N_Q1 Q1 Select 191.1 m/z N_Q2 Q2 Collision CID N_Q1->N_Q2 N_Q3 Q3 Select 75.0 m/z N_Q2->N_Q3 IS_Q1 Q1 Select 194.1 m/z IS_Q2 Q2 Collision CID IS_Q1->IS_Q2 IS_Q3 Q3 Select 75.0 m/z IS_Q2->IS_Q3

Figure 2: MRM transition logic. Despite sharing a product ion (75.0), the unique precursor selection allows for distinct quantification channels.

Troubleshooting & Quality Control

Isotopic Purity Check

Before using a new lot of Butocarboxim-d3, inject a high concentration of the IS (only) and monitor the Native transition (191


 75).
  • Goal: Signal should be < 0.5% of the LOQ of the native analyte.

  • Reason: If the d3 standard contains d0 (unlabelled) impurities, it will cause false positives.

Sodium Adduct Interference

Butocarboxim has a high affinity for sodium. In "dirty" matrices, you may see a strong signal at m/z 213


.
  • Action: If sensitivity at 191

    
     is poor, check 213. However, avoid using sodium adducts for quantification if possible, as their formation is highly variable and dependent on the salt content of the mobile phase/sample.
    
Deuterium Exchange

The d3 label on the N-methyl group is generally stable. However, avoid extremely acidic conditions (pH < 2) for prolonged periods during storage, as this could theoretically promote exchange or hydrolysis of the carbamate moiety.

References

  • European Commission. (2023). EU Pesticides Database: Butocarboxim MRLs and Residue Definitions. Retrieved from [Link]

  • Anastassiades, M., et al. (2003). *Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction"
Foundational

Butocarboxim-d3 solubility in acetonitrile and methanol

Executive Summary Butocarboxim-d3 (a deuterated analog of the oxime carbamate insecticide Butocarboxim) exhibits high solubility in both acetonitrile (ACN) and methanol (MeOH) . However, for analytical rigor in LC-MS/MS...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Butocarboxim-d3 (a deuterated analog of the oxime carbamate insecticide Butocarboxim) exhibits high solubility in both acetonitrile (ACN) and methanol (MeOH) .

However, for analytical rigor in LC-MS/MS workflows, acetonitrile is the superior solvent for primary stock solutions . While methanol offers excellent solvation capacity, its protic nature poses a latent risk of transesterification and accelerated hydrolysis of the carbamate moiety under non-neutral conditions. This guide delineates the physicochemical rationale, stability profiles, and validated protocols for handling this high-value internal standard.

Physicochemical Profile & Solubility Mechanics

To understand the solubility behavior of Butocarboxim-d3, we must analyze the parent molecule's interaction with solvent matrices.

  • Compound: Butocarboxim-d3 (typically labeled on the N-methyl or S-methyl group).

  • Chemical Class: Oxime Carbamate.[1]

  • Polarity: Moderate to High (due to the oxime oxygen and carbamate nitrogen).

  • Solubility Principle: "Like dissolves like." The polar carbamate tail and thioether backbone facilitate strong dipole-dipole interactions with polar organic solvents.

Comparative Solubility Data (Parent Compound)

Note: Deuterated isotopologues exhibit negligible solubility differences compared to non-labeled forms.

SolventSolubility Limit (20°C)Polarity Index (

)
Role in Protocol
Acetonitrile (ACN) >200 g/L (Miscible)5.8Primary Stock Solvent (Aprotic, Stable)
Methanol (MeOH) >200 g/L (Miscible)5.1Working Diluent (Protic, Cost-effective)
Acetone 172 g/L5.1Alternative (Not recommended for LC-MS)
Water ~35 g/L10.2Mobile Phase Component only

Technical Insight: While water solubility is high for a pesticide, it is insufficient for preparing concentrated stock solutions (>1 mg/mL) without risk of precipitation or hydrolysis. Organic solvents are mandatory for stock preparation.

Solvent Selection Strategy: The ACN vs. MeOH Debate

In trace analysis, the choice between Acetonitrile and Methanol is not just about solubility—it is about molecular integrity .

The Case for Acetonitrile (Recommended)
  • Aprotic Nature: ACN lacks an acidic proton.[2] This prevents it from participating in hydrogen-bond-mediated hydrolysis or transesterification reactions that can degrade carbamates.

  • LC-MS Compatibility: ACN typically generates lower backpressure and sharper peak shapes for carbamates on C18 columns compared to methanol.

  • Stability: Commercial standards of Butocarboxim are almost exclusively supplied in ACN to maximize shelf-life.

The Case for Methanol (Conditional Use)
  • Protic Risks: Methanol can act as a nucleophile. Over extended storage periods (months/years), particularly if the solution becomes slightly acidic or basic, the methoxide ion can attack the carbamate carbonyl, leading to degradation.

  • Cost & Green Chemistry: Methanol is cheaper and less toxic, making it suitable for daily working dilutions that are consumed within 24-48 hours.

SolventDecision Start Select Solvent for Butocarboxim-d3 Purpose Intended Use? Start->Purpose Stock Long-Term Stock (>1 month) Purpose->Stock Storage Daily Daily Working Solution (<48 hours) Purpose->Daily Immediate Use ACN Acetonitrile (ACN) (Prevents Hydrolysis) Stock->ACN Recommended Daily->ACN Preferred MeOH Methanol (MeOH) (Cost Effective) Daily->MeOH Acceptable

Figure 1: Decision matrix for solvent selection based on analytical requirements.

Validated Experimental Protocols

Protocol A: Preparation of Primary Stock Solution (1 mg/mL)

Objective: Create a stable, high-concentration master stock.

Materials:

  • Butocarboxim-d3 (Solid or neat oil).

  • Solvent: LC-MS Grade Acetonitrile.

  • Vessel: Amber glass volumetric flask (Class A).

Workflow:

  • Equilibration: Allow the Butocarboxim-d3 vial to reach room temperature (20°C) to prevent condensation.

  • Gravimetry: Weigh 1.0 mg (± 0.01 mg) of Butocarboxim-d3 into a 1 mL volumetric flask.

    • Note: If the substance is a viscous oil, wash the weighing boat with ACN multiple times into the flask.

  • Solvation: Add approximately 800 µL of Acetonitrile.

  • Homogenization: Vortex for 30 seconds. Sonicate for 5 minutes at ambient temperature.

    • Why Sonicate? Even if visually dissolved, micro-particulates can remain. Sonication ensures total solvation.

  • Make to Volume: Dilute to the mark with Acetonitrile.

  • Storage: Transfer to an amber silanized glass vial with a PTFE-lined cap. Store at -20°C.

Protocol B: Working Internal Standard Solution (100 ng/mL)

Objective: Prepare the daily spiking solution for samples.

  • Aliquot: Pipette 10 µL of the 1 mg/mL Stock into a 100 mL volumetric flask.

  • Diluent: Fill with Methanol or Acetonitrile (match the initial mobile phase composition of your LC method).

  • Stability: Use within 1 week if stored at 4°C.

StockPrep Solid Butocarboxim-d3 (Solid/Oil) Weigh Weigh 1.0 mg (Class A Balance) Solid->Weigh Dissolve Add 80% Vol Acetonitrile Weigh->Dissolve Sonicate Sonicate 5 mins (Crucial for Homogeneity) Dissolve->Sonicate QS Q.S. to 1 mL with Acetonitrile Sonicate->QS Store Store -20°C (Amber Vial) QS->Store

Figure 2: Step-by-step workflow for the preparation of the primary stock solution.

Stability & Troubleshooting (Self-Validating Systems)

To ensure data integrity, the analyst must implement self-validating checks.

H/D Exchange Risk
  • Mechanism: Deuterium on exchangeable positions (like -OH, -NH, -SH) can swap with Hydrogen in protic solvents (MeOH, H2O), leading to signal loss in the MRM channel.

  • Butocarboxim-d3 Specifics: The label is typically on the methyl group (

    
    ). Methyl protons are non-exchangeable  under standard LC conditions. Therefore, MeOH is safe regarding isotopic integrity, but ACN is still preferred for chemical stability.
    
Validation Checkpoints
IssueSymptomRoot CauseCorrective Action
Signal Drop IS Peak Area decreases >20% over 1 week.Hydrolysis in MeOH or adsorption to glass.Remake stock in ACN; Use silanized amber vials.
RT Shift IS and Native retention times diverge.Deuterium isotope effect (rarely significant) or column aging.Ensure IS and Native are in the same solvent matrix.
Ghost Peaks Extra peaks in MRM transitions.Contaminated solvent or transesterification.Switch from MeOH to ACN for all dilution steps.

References

  • PubChem. (2025).[3][4][5] Butocarboxim | C7H14N2O2S. National Library of Medicine. [Link]

  • Tomlin, C.D.S. (2002).[3][4] The Pesticide Manual - World Compendium.[3][4] British Crop Protection Council.[3][4] (Cited via HSDB).[3][4]

  • Shimadzu. (2025). 7 Key Differences in the Use of Methanol and Acetonitrile. [Link]

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Safe Handling and Application of Butocarboxim-d3

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of Butocarboxim-d3, a deuterated isotopologue of the systemic insecticide Butocarboxim. As a Senior Application...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of Butocarboxim-d3, a deuterated isotopologue of the systemic insecticide Butocarboxim. As a Senior Application Scientist, this document is crafted to move beyond a standard Safety Data Sheet (SDS) by integrating field-proven insights and the causal logic behind experimental and safety protocols. The focus is on empowering researchers to handle this compound with the highest degree of safety and scientific rigor.

Introduction: The Role of Isotopic Labeling in Pesticide Research

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems.[1] By replacing specific atoms with their heavier, stable isotopes, such as deuterium (²H or D) for hydrogen (¹H), we can track the parent compound and its metabolites without altering the fundamental chemical properties of the molecule.[1] Butocarboxim-d3, where three hydrogen atoms on the methylamino group have been replaced with deuterium, serves as a valuable tool for pharmacokinetic, metabolism, and environmental fate studies of the parent insecticide, Butocarboxim.[2]

The primary advantage of using a stable isotope like deuterium is the absence of radioactivity, which simplifies handling and disposal procedures compared to radiolabeled compounds.[3][4] However, the subtle mass difference can influence reaction kinetics, a phenomenon known as the Kinetic Isotope Effect (KIE), which can be leveraged to study reaction mechanisms.[5]

Compound Identification and Physicochemical Properties

A clear understanding of the compound's identity and properties is fundamental to its safe handling.

PropertyValueSource
Chemical Name 3-(Methylthio)-2-butanone O-[(methyl-d3-amino)carbonyl]oxime[2]
Synonyms Co 755-d3, Drawin 755-d3[2]
CAS Number 1795141-34-2[2]
Molecular Formula C₇H₁₁D₃N₂O₂S[2]
Molecular Weight 193.28 g/mol [2]
Appearance Not Available (assumed to be similar to Butocarboxim)
Storage 2-8°C Refrigerator[2]
Parent Compound (Butocarboxim) Molecular Formula C₇H₁₄N₂O₂S[6][7]
Parent Compound (Butocarboxim) Molecular Weight 190.26 g/mol [7][8]
Parent Compound (Butocarboxim) Solubility Highly soluble in water; Soluble in most organic solvents.[9]
Parent Compound (Butocarboxim) Stability Stable at pH 5-7. Hydrolyzed by strong acids and alkalis.[6][9]

Mechanism of Action and Toxicological Profile

Butocarboxim, and by extension Butocarboxim-d3, is a carbamate insecticide that functions as a systemic and contact poison.[9] Its primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system.[6][9] This inhibition leads to the accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of nerves and eventual paralysis and death of the target insect.

While Butocarboxim-d3 is a stable isotope and non-radioactive, its toxicological properties are presumed to be identical to those of the parent compound. Therefore, all safety precautions applicable to Butocarboxim must be followed.

Toxicological Summary of Butocarboxim:

EndpointObservationSource
Acute Oral Toxicity Moderately toxic to mammals if ingested. LD50 (oral, rat): 153 mg/kg.[8][9]
Acute Dermal Toxicity Toxic if absorbed through the skin.[10]
Acute Inhalation Toxicity Harmful if inhaled.[10]
Skin Irritation Causes skin irritation.[10][11]
Eye Irritation Causes serious eye irritation.[10][11]
Sensitization May cause an allergic skin reaction.[11]
Chronic Toxicity High alert for chronic toxicity in mammals.[9][12]
Ecotoxicity Highly toxic to birds and moderately toxic to most aquatic life.[9]

Experimental Workflow and Safe Handling Protocols

The following section details a typical experimental workflow for using Butocarboxim-d3 in a research setting, emphasizing the integration of safety protocols at each step.

Experimental Design and Risk Assessment

Prior to any experimental work, a thorough risk assessment must be conducted. This involves reviewing the toxicological data of Butocarboxim and establishing engineering controls, personal protective equipment (PPE) requirements, and emergency procedures.

G cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Experimental Execution cluster_post_execution Phase 3: Post-Experiment Risk_Assessment Conduct Risk Assessment (Review SDS of Parent Compound) Protocol_Development Develop Detailed Experimental Protocol Risk_Assessment->Protocol_Development PPE_Selection Select Appropriate PPE (Gloves, Lab Coat, Goggles) Protocol_Development->PPE_Selection Emergency_Plan Establish Emergency Procedures (Spill Kit, Eyewash, Shower) PPE_Selection->Emergency_Plan Compound_Handling Handle Butocarboxim-d3 in a Ventilated Enclosure (Fume Hood) Emergency_Plan->Compound_Handling Dosing Prepare Dosing Solutions and Administer to Test System Compound_Handling->Dosing Sample_Collection Collect Biological Samples (e.g., plasma, urine, tissues) Dosing->Sample_Collection Sample_Analysis Analyze Samples using Mass Spectrometry Sample_Collection->Sample_Analysis Decontamination Decontaminate Work Surfaces and Equipment Sample_Analysis->Decontamination Waste_Disposal Dispose of Waste as Hazardous Chemical Waste Decontamination->Waste_Disposal Documentation Document All Procedures and Observations Waste_Disposal->Documentation G cluster_properties Compound Properties cluster_controls Control Measures Toxicity High Acute Toxicity (Oral, Dermal) Gloves Chemically Resistant Gloves Toxicity->Gloves Prevents dermal absorption Waste_Segregation Hazardous Waste Disposal Toxicity->Waste_Segregation Prevents environmental contamination Irritant Skin & Eye Irritant Irritant->Gloves Protects skin Goggles Safety Goggles Irritant->Goggles Protects eyes Volatility Moderate Volatility Fume_Hood Chemical Fume Hood Volatility->Fume_Hood Prevents inhalation

Caption: Relationship between Butocarboxim's properties and required safety controls.

Conclusion

Butocarboxim-d3 is an invaluable tool for researchers in the fields of drug development, toxicology, and environmental science. While its non-radioactive nature simplifies handling compared to radiolabeled analogues, its inherent toxicity, identical to that of Butocarboxim, necessitates a rigorous and well-documented safety protocol. By understanding the compound's properties, implementing appropriate engineering and administrative controls, and being prepared for emergencies, researchers can safely and effectively utilize Butocarboxim-d3 to advance their scientific inquiries.

References

  • Moravek, Inc. (2019, January 11). How To Store And Dispose Of Radiolabeled Compounds. [Link]

  • National Center for Biotechnology Information. (n.d.). Butocarboxim. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). Butoxycarboxim. PubChem Compound Database. [Link]

  • University of Hertfordshire. (2026, February 10). Butocarboxim (Ref: Co 755). Agriculture and Environment Research Unit (AERU). [Link]

  • University of Hertfordshire. (2026, February 10). Butoxycarboxim (Ref: Co 859). Agriculture and Environment Research Unit (AERU). [Link]

  • Moravek, Inc. (2022, June 13). How To Properly Store Your Radiolabeled Compounds. [Link]

  • Chemsrc. (2025, August 21). Butocarboxim | CAS#:34681-10-2. [Link]

  • Creasy, D. M. (2001, May 15). Safe use of radioisotopes. PubMed. [Link]

  • UPL NA Inc. (2022, January 20). Safety Data Sheet. [Link]

  • Wikipedia. (2025, September 3). Butocarboxim. [Link]

  • National Center for Biotechnology Information. (n.d.). Butocarboxim sulfoxide. PubChem Compound Database. [Link]

  • Pharmaffiliates. (n.d.). CAS No : 1795141-34-2| Chemical Name : Butocarboxim-d3. [Link]

  • Wikipedia. (n.d.). Isotopic labeling. [Link]

  • Corteva Agriscience LLC. (2021, February 1). Pesticidal Compositions and Processes Related Thereto.
  • Goncharuk, V., et al. (2021). Isotopic (D/H) management of chemical and biological processes properties: applications in pharmaceutical engineering. E3S Web of Conferences, 280, 08007. [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of novel dithiocarbamic thioanhydrides and their application for plant growth stimulant and phytotoxic activity. [Link]

  • National Center for Biotechnology Information. (2024, October 21). Synthesis and characterization of novel dithiocarbamic thioanhydrides and their application for plant growth stimulant and phytotoxic activity. PubMed Central. [Link]

  • ResearchGate. (1995, August). New synthesis of carboxin and oxycarboxin pesticides: Application to the preparation of their new analogues substituted at the C-2 methyl group. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: LC-MS/MS Analysis of Butocarboxim Residues using Deuterated Internal Standard (D3)

This Application Note and Protocol is designed for researchers and analytical scientists requiring a robust, validated method for the quantification of Butocarboxim and its metabolites in complex agricultural matrices. A...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and analytical scientists requiring a robust, validated method for the quantification of Butocarboxim and its metabolites in complex agricultural matrices.

Abstract & Introduction

Butocarboxim is a systemic carbamate insecticide and acaricide effective against sucking pests. However, its high water solubility and thermal instability pose significant analytical challenges. In the environment and within plant matrices, Butocarboxim rapidly oxidizes to Butocarboxim sulfoxide and Butocarboxim sulfone . Consequently, regulatory residue definitions (e.g., EU MRLs) typically require the determination of the sum of Butocarboxim and its sulfoxide and sulfone metabolites, expressed as Butocarboxim.

The Challenge:

  • Labile Ionization: Butocarboxim often exhibits weak protonation

    
    , favoring sodium 
    
    
    
    or ammonium
    
    
    adducts depending on mobile phase additives.
  • Matrix Effects: Co-eluting matrix components can severely suppress ionization, compromising accuracy.

  • Stability: The parent compound can degrade during aggressive extraction.

The Solution: This protocol utilizes Butocarboxim-d3 as a stable isotopically labeled internal standard (SIL-IS). The D3 analog co-elutes with the analyte and experiences the exact same ionization environment, effectively compensating for matrix effects, ionization variability (including adduct formation), and recovery losses during sample preparation.

Chemical Background & Reaction Pathways

Understanding the oxidation pathway is critical for simultaneous monitoring of all regulated residues.

ButocarboximOxidation Figure 1: Oxidative metabolic pathway of Butocarboxim residues. Parent Butocarboxim (C7H14N2O2S) MW: 190.26 Sulfoxide Butocarboxim Sulfoxide (C7H14N2O3S) MW: 206.26 Parent->Sulfoxide Oxidation (+O) Sulfone Butocarboxim Sulfone (C7H14N2O4S) MW: 222.26 Sulfoxide->Sulfone Oxidation (+O)

Experimental Protocol
3.1. Reagents and Chemicals [1][2][3]
  • Standards: Butocarboxim, Butocarboxim sulfoxide, Butocarboxim sulfone (>98% purity).

  • Internal Standard: Butocarboxim-d3 (N-methyl-d3).

  • Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), Water.[3]

  • Reagents: Ammonium Formate (LC-MS grade), Formic Acid (>98%), Magnesium Sulfate (anhydrous), Sodium Acetate (anhydrous), PSA (Primary Secondary Amine), C18 sorbent.

3.2. Sample Preparation (Buffered QuEChERS)

The AOAC 2007.01 acetate-buffered method is selected to maintain pH < 6, preventing the base-catalyzed degradation of the carbamate moiety.

Step-by-Step Workflow:

  • Homogenization: Cryogenically mill 500 g of sample (e.g., with dry ice) to a fine powder.

  • Weighing: Weigh 15.0 g (±0.1 g) of homogenate into a 50 mL FEP centrifuge tube.

  • IS Addition: Add 50 µL of Butocarboxim-d3 working solution (10 µg/mL). Vortex for 30 sec and equilibrate for 15 min.

  • Extraction:

    • Add 15 mL of 1% Acetic Acid in Acetonitrile .

    • Add QuEChERS Salts: 6.0 g MgSO₄ + 1.5 g Sodium Acetate (anhydrous).

    • Critical: Shake vigorously immediately for 1 min to prevent agglomeration.

  • Centrifugation: Centrifuge at 4,000 rpm for 5 min.

  • Clean-up (d-SPE):

    • Transfer 1 mL of supernatant to a 2 mL d-SPE tube containing:

      • 150 mg MgSO₄ (removes water)

      • 50 mg PSA (removes sugars/organic acids)

      • 50 mg C18 (removes lipids/waxes - Optional for fatty matrices)

    • Vortex for 30 sec.

    • Centrifuge at 13,000 rpm for 3 min.

  • Final Dilution: Transfer 200 µL of cleaned extract to an autosampler vial. Dilute with 800 µL of Water + 5mM Ammonium Formate (to match initial mobile phase).

QuEChERS_Workflow Figure 2: Buffered QuEChERS Extraction Workflow for Butocarboxim. Sample Homogenized Sample (15g) IS_Add Add Butocarboxim-d3 IS (Equilibrate 15 min) Sample->IS_Add Extract Add 15mL 1% HOAc in MeCN + MgSO4/NaOAc Salts IS_Add->Extract Shake Shake vigorously (1 min) Centrifuge (4000 rpm, 5 min) Extract->Shake dSPE d-SPE Clean-up (PSA + MgSO4 + C18) Shake->dSPE Dilute Dilute 1:4 with Mobile Phase A (Filter 0.2 µm if needed) dSPE->Dilute Analysis LC-MS/MS Analysis Dilute->Analysis

LC-MS/MS Method Parameters
4.1. Liquid Chromatography Conditions
  • System: UHPLC (e.g., Agilent 1290, Waters Acquity, Shimadzu Nexera).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

  • Column Temp: 40°C.

  • Injection Volume: 2-5 µL.

  • Flow Rate: 0.3 - 0.4 mL/min.

  • Mobile Phase:

    • A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid.

    • B: Methanol + 5 mM Ammonium Formate + 0.1% Formic Acid.

    • Note: Ammonium formate is crucial to stabilize the

      
       adducts often observed for the sulfone metabolite and to buffer the ionization of the parent.
      

Gradient Program:

Time (min) % Mobile Phase B Event
0.00 5 Initial Hold
1.00 5 Start Gradient
8.00 95 Elution of Analytes
10.00 95 Wash
10.10 5 Re-equilibration

| 13.00 | 5 | End |

4.2. MS/MS Detection Parameters
  • Ionization: ESI Positive (+).

  • Acquisition Mode: Dynamic MRM (dMRM).[4]

  • Source Temp: 350°C.

  • Capillary Voltage: 3000-4000 V.

MRM Transitions Table: Note: Butocarboxim parent often forms Sodium


 adducts (m/z 213) or Ammonium 

(m/z 208) depending on the source. The transitions below utilize the Sodium adduct as cited in EURL databases, but the Ammonium adduct (208 > 75) is a viable alternative if using ammonium formate.
AnalytePrecursor Ion (m/z)Product Ion (m/z)TypeCE (V)
Butocarboxim 213.1

75.0Quant15
213.1156.0Qual10
Butocarboxim-d3 (IS) 216.1

75.0Quant15
Butocarboxim Sulfoxide 207.1

132.0Quant12
207.175.0Qual23
Butocarboxim Sulfone 240.1

106.0Quant10
240.144.1Qual24

Technical Tip: If your instrument shows high background Na+, tune for the


 adduct (m/z 208) for Butocarboxim by increasing Ammonium Formate to 10mM.
Validation & Performance Criteria

To ensure Scientific Integrity , the method must meet SANTE/11312/2021 (or current) guidelines.

5.1. Linearity & Matrix Effect
  • Calibration: Prepare matrix-matched calibration curves (0.001 – 0.1 mg/kg).

  • Internal Standard Normalization: Plot (Area Analyte / Area IS) vs. Concentration.

  • Requirement: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     with residuals < ±20%.
    
  • Matrix Effect (ME): Calculated as:

    
    
    The use of D3 IS should reduce the observed relative matrix effect to near zero.
    
5.2. Recovery & Precision
  • Spiking Levels: LOQ (0.01 mg/kg) and 10x LOQ.

  • Acceptance Criteria:

    • Mean Recovery: 70 – 120%.[5]

    • Repeatability (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ): < 20%.
      
5.3. Identification
  • Retention Time: ±0.1 min of standard.

  • Ion Ratio: Ratio of Quant/Qual ions must be within ±30% of the reference standard.

Troubleshooting & Expert Insights
  • Sodium Adduct Instability:

    • Problem: The [M+Na]+ signal (213) varies with the sodium background in the LC system/glassware.

    • Solution: This is why Butocarboxim-d3 is non-negotiable. It will fluctuate exactly in sync with the analyte. Do not use an external calibration without IS for this specific transition.

  • Metabolite Separation:

    • Butocarboxim sulfoxide and Aldicarb sulfoxide are structural isomers.[6] They share the 207>132 transition.[6]

    • Action: Ensure your LC gradient separates them. Butocarboxim sulfoxide typically elutes earlier than Aldicarb sulfoxide on C18.

  • Stock Solution Stability:

    • Store neat standards at -20°C. Butocarboxim degrades in methanol at room temperature over time; prepare working standards weekly.

References
  • EURL-SRM. (n.d.). Quick Method for the Analysis of Residues of Highly Polar Pesticides in Food of Plant Origin. European Union Reference Laboratory for Single Residue Methods. Retrieved from [Link]

  • AOAC International. (2007). Official Method 2007.
  • Agilent Technologies. (2017).[7] Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Application Note. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). LC/MS/MS Method Package for Residual Pesticides. Retrieved from [Link]

  • European Commission. (2021). SANTE/11312/2021: Guidance document on analytical quality control and method validation procedures for pesticide residues analysis in food and feed. Retrieved from [Link]

Sources

Application

A Robust QuEChERS Protocol for the Extraction of Butocarboxim and its Isotope-Labeled Internal Standard in Diverse Food Matrices for LC-MS/MS Analysis

An Application Note for Food Safety and Quality Control Laboratories Abstract This application note presents a detailed and validated protocol for the extraction of the carbamate insecticide Butocarboxim from various foo...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Food Safety and Quality Control Laboratories

Abstract

This application note presents a detailed and validated protocol for the extraction of the carbamate insecticide Butocarboxim from various food commodities using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology. The protocol incorporates the use of Butocarboxim-d3 as a stable isotope-labeled internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in extraction recovery. We will delve into the rationale behind the selection of specific extraction salts and dispersive solid-phase extraction (d-SPE) sorbents, providing a scientifically grounded, step-by-step guide for researchers and analytical chemists. The resulting extract is optimized for sensitive and reliable quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction: The Need for Sensitive Butocarboxim Monitoring

Butocarboxim is a systemic carbamate insecticide and acaricide used to control sucking pests like aphids and whiteflies on fruits, vegetables, and other crops.[1][2] Like other carbamate pesticides, it functions by inhibiting acetylcholinesterase, an essential enzyme in the nervous system.[2] Due to its potential toxicity, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for Butocarboxim in food products to protect consumer health. This necessitates the use of highly sensitive and reliable analytical methods for routine monitoring.

The QuEChERS method, first introduced by Anastassiades et al. in 2003, has become the gold standard for multi-residue pesticide analysis in food.[3][4] Its widespread adoption is due to its simplicity, speed, low solvent consumption, and broad analyte applicability.[5] A critical component of a robust quantitative method is the use of an internal standard (IS). A stable isotope-labeled (SIL) internal standard, such as Butocarboxim-d3, is ideal as it shares near-identical physicochemical properties and chromatographic behavior with the target analyte.[6] This allows it to accurately track the analyte through the entire sample preparation and analysis process, correcting for any losses during extraction or signal suppression/enhancement during ionization (matrix effects).[7]

This guide provides a comprehensive QuEChERS protocol optimized for Butocarboxim, leveraging Butocarboxim-d3 for ultimate analytical confidence.

Method Selection: Justification for a Buffered QuEChERS Approach

The choice of QuEChERS variant is critical for achieving optimal analyte recovery. Butocarboxim, as a carbamate, can be susceptible to degradation under strongly acidic or alkaline conditions.[2][8] The original unbuffered QuEChERS method can result in variable pH in the final extract depending on the food matrix (e.g., acidic fruits).[9] Therefore, a buffered system is essential to maintain a stable pH and ensure the integrity of the analyte.

Two internationally recognized buffered methods are the AOAC Official Method 2007.01 (using acetate buffering) and the European EN 15662 method (using citrate buffering).[5][9] Both methods effectively control the pH of the extraction environment. This protocol will detail the AOAC 2007.01 method , which utilizes acetic acid in the extraction solvent and sodium acetate in the salt mixture. This approach has demonstrated excellent recoveries for a wide range of pH-sensitive pesticides.[9]

Analyte Physicochemical Properties
PropertyValueSignificance for Extraction
Chemical Formula C₇H₁₄N₂O₂S (Butocarboxim)Influences solubility and interaction with sorbents.
Molecular Weight 190.26 g/mol Basic property for mass spectrometry.[8]
LogP (Octanol-Water) 1.49Indicates moderate polarity, making it suitable for acetonitrile extraction.[1]
Water Solubility 35,000 mg/LHigh water solubility requires effective "salting-out" for partitioning into acetonitrile.[8]
Stability Stable at pH 5-7; hydrolyzed by strong acids and alkalis.Justifies the use of a buffered QuEChERS method to prevent degradation.[2][8]

Detailed Extraction Protocol: AOAC 2007.01 Method

This protocol is designed for a typical 15 g sample of a high-water-content food matrix (e.g., apples, tomatoes, leafy greens). For dry or low-water matrices (<80% water), it is necessary to rehydrate the sample. For example, use a 5 g sample and add 10 mL of reagent-grade water, allowing it to soak for 30 minutes before proceeding.[10]

Part A: Sample Preparation and Homogenization
  • Obtain a Representative Sample: Collect a composite sample of the food commodity.

  • Comminute and Homogenize: Chop or blend the sample into a uniform paste. For analytes that may be sensitive to heat generated during blending, cryogenic homogenization with dry ice is recommended to ensure sample integrity.[11] A homogeneous sample is critical for the small subsample weight used in the QuEChERS procedure.[11]

Part B: Extraction and Partitioning
  • Weigh Sample: Accurately weigh 15 ± 0.1 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add an appropriate volume of a standard solution of Butocarboxim-d3 to the sample. A typical spiking level is 50-100 ng/g. The SIL IS must be added at the very beginning to account for all subsequent process inefficiencies.

  • Add Extraction Solvent: Add 15 mL of 1% Acetic Acid in Acetonitrile to the centrifuge tube. Acetonitrile is the solvent of choice due to its ability to extract a wide range of pesticides with minimal co-extraction of lipids and other matrix components. The acetic acid aids in the stability of pH-sensitive compounds.

  • Add Extraction Salts: Immediately add the contents of a pre-weighed salt packet corresponding to the AOAC 2007.01 method:

    • 6 g anhydrous Magnesium Sulfate (MgSO₄)

    • 1.5 g anhydrous Sodium Acetate (NaOAc)

    • Rationale: Anhydrous MgSO₄ acts as a drying agent, absorbing water from the sample and promoting the phase separation between the aqueous and organic layers (a process known as "salting out").[12] Sodium acetate, along with the acetic acid in the solvent, creates a buffer to maintain a stable pH.

  • Shake and Centrifuge:

    • Immediately cap the tube tightly and shake vigorously for 1 minute . This must be done promptly to prevent the MgSO₄ from clumping, which would reduce extraction efficiency.

    • Centrifuge the tube at ≥3000 rcf for 5 minutes . This will result in a clean separation, with the acetonitrile supernatant (top layer) containing the target analytes and the bottom layer consisting of the sample matrix solids and water.

Part C: Dispersive Solid-Phase Extraction (d-SPE) Cleanup

The acetonitrile supernatant from Part B contains the analytes but also co-extracted matrix components like organic acids, sugars, pigments, and lipids that can interfere with LC-MS/MS analysis.[13] The d-SPE step uses a combination of sorbents to remove these interferences.[13]

  • Transfer Supernatant: Carefully transfer an aliquot of the acetonitrile supernatant (upper layer) to a 2 mL or 15 mL d-SPE centrifuge tube. The choice of d-SPE tube depends on the matrix type.

  • Select d-SPE Sorbent:

    • For General Fruits and Vegetables (low fat, low pigment): Use a d-SPE tube containing:

      • 150 mg anhydrous MgSO₄ per mL of extract

      • 50 mg Primary Secondary Amine (PSA) per mL of extract

      • Rationale: MgSO₄ removes any remaining water. PSA is a weak anion exchanger that effectively removes polar interferences such as organic acids, sugars, and fatty acids.[10][14]

    • For Fatty Matrices (e.g., avocado, nuts): Use a d-SPE tube containing MgSO₄, PSA, and 50 mg C18 sorbent per mL of extract. C18 is a non-polar sorbent that effectively removes lipids and other non-polar interferences.[10][15]

    • For Pigmented Matrices (e.g., spinach, berries): Use a d-SPE tube containing MgSO₄, PSA, and 50 mg Graphitized Carbon Black (GCB) per mL of extract. GCB is highly effective at removing pigments like chlorophyll and carotenoids.[10] Caution: GCB can retain planar pesticides; verify recovery of Butocarboxim if using this sorbent.

  • Shake and Centrifuge:

    • Cap the d-SPE tube and shake vigorously for 30 seconds .

    • Centrifuge at ≥5000 rcf for 5 minutes to pellet the d-SPE sorbents.

Part D: Final Extract Preparation
  • Collect Final Extract: Immediately after centrifugation, transfer the cleaned supernatant into an autosampler vial.

  • Acidification (Optional but Recommended): To improve the stability of the final extract, add a small amount of a weak acid. A common practice is to add 10 µL of 5% formic acid in acetonitrile per 1 mL of extract.

  • Analysis: The extract is now ready for direct injection and analysis by LC-MS/MS.[16] Matrix-matched calibration curves should be used to ensure accurate quantification by compensating for any remaining matrix effects.[17][18]

Workflow Visualization

The following diagram illustrates the complete QuEChERS workflow for Butocarboxim-d3 extraction.

QuEChERS_Workflow cluster_prep Part A: Sample Preparation cluster_extraction Part B: Extraction & Partitioning cluster_cleanup Part C: d-SPE Cleanup cluster_analysis Part D: Final Analysis Homogenize Homogenize 15 g Food Sample Spike Spike with Butocarboxim-d3 IS Homogenize->Spike AddSolvent Add 15 mL 1% Acetic Acid in ACN Spike->AddSolvent AddSalts Add AOAC Salts (6g MgSO₄, 1.5g NaOAc) AddSolvent->AddSalts Shake1 Vortex Vigorously (1 min) AddSalts->Shake1 Centrifuge1 Centrifuge (≥3000 rcf, 5 min) Shake1->Centrifuge1 Transfer1 Transfer ACN Supernatant Centrifuge1->Transfer1 Add_dSPE Add d-SPE Sorbents (e.g., MgSO₄ + PSA) Transfer1->Add_dSPE Shake2 Vortex (30 sec) Add_dSPE->Shake2 Centrifuge2 Centrifuge (≥5000 rcf, 5 min) Shake2->Centrifuge2 Transfer2 Transfer Clean Extract to Vial Centrifuge2->Transfer2 Analyze Analyze by LC-MS/MS Transfer2->Analyze

Caption: AOAC 2007.01 QuEChERS workflow for Butocarboxim-d3.

Conclusion

The described QuEChERS protocol provides an effective, rugged, and high-throughput method for the extraction of Butocarboxim from a wide variety of food matrices. The selection of the buffered AOAC 2007.01 method ensures the stability of the pH-sensitive carbamate structure, while the flexible d-SPE cleanup step allows for efficient removal of matrix-specific interferences. Critically, the incorporation of Butocarboxim-d3 as a stable isotope-labeled internal standard from the outset is paramount for correcting analyte loss and mitigating matrix effects, thereby ensuring the highest degree of accuracy and precision in final quantification by LC-MS/MS. This protocol serves as a robust foundation for laboratories conducting regulatory monitoring and food safety testing for pesticide residues.

References

  • Validation of QuEChERS method for the determination of some pesticide residues in two apple varieties. (n.d.). Journal of Food Science and Technology. [Link]

  • Mastovska, K., & Lehotay, S. J. (2011). Collaborative Validation of the QuEChERS Procedure for the Determination of Pesticides in Food by LC–MS/MS. Journal of Agricultural and Food Chemistry. [Link]

  • Validation data of five selected pesticides using QuEChERS by liquid chromatography tandem mass spectrometry. (n.d.). Data in Brief. [Link]

  • López-Fernández, O., et al. (2022). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. Molecules. [Link]

  • Lehotay, S. J., et al. (2010). Comparison of QuEChERS sample preparation methods for the analysis of pesticide residues in fruit and vegetables. Journal of Chromatography A. [Link]

  • Apreko, D. O., et al. (2015). Validation of QuEChERS method for the determination of 36 pesticide residues in fruits and vegetables from Ghana, using gas chromatography with electron capture and pulsed flame photometric detectors. Journal of Environmental Science and Health, Part B. [Link]

  • Koesukwiwat, U., Lehotay, S. J., & Mastovska, K. (2016). Validation of QuEChERS method for the determination of some pesticide residues in two apple varieties. International Journal of Food Science & Technology. [Link]

  • Restek Corporation. (n.d.). QuEChERS Methodology: AOAC Method. Restek. [Link]

  • Waters Corporation. (n.d.). Determination of Pesticides in Food Using UPLC with Polarity Switching Tandem Quadrupole LC-MS/MS. Waters. [Link]

  • Butocarboxim. (n.d.). Chemsrc. [Link]

  • Agilent Technologies. (n.d.). QuEChERS Frequently Asked Questions (FAQ). Agilent Technologies. [Link]

  • Biotage. (2023). Improving pesticide residue analysis following AOAC and EN methods with a new QuEChERS column SPE (cSPE) cleanup technique. Separation Science. [Link]

  • Pharmaffiliates. (n.d.). Butocarboxim-d3. Pharmaffiliates. [Link]

  • Phenomenex. (n.d.). Dispersive solid-phase extraction guide for QuEChERS Cleanup. Phenomenex. [Link]

  • National Center for Biotechnology Information. (n.d.). Butoxycarboxim. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). Butocarboxim. PubChem Compound Database. [Link]

  • Accroma. (2021). dSPE QuEChERS Workflow. Accroma. [Link]

  • Majors, R. E. (2022). QuEChERS — A New Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International. [Link]

  • Cichocki, A. (2024). QuEChERS Method Simplified: Key Steps and Applications. Separation Science. [Link]

  • Restek Corporation. (n.d.). How to Use QuEChERS for Diverse Sample Types. BGB Analytik. [Link]

  • Phenomenex. (n.d.). QuEChERS Method for Pesticide Residue Analysis. Phenomenex. [Link]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent Technologies. [Link]

  • Macherey-Nagel. (n.d.). Determination of pesticides in black tea. Macherey-Nagel. [Link]

  • Romero-González, R., et al. (2017). Clean-up and matrix effect in LC-MS/MS analysis of food of plant origin for high polar herbicides. Food Chemistry. [Link]

  • Shimadzu. (2017). LCMS Food Safety Applications. Shimadzu. [Link]

Sources

Method

Application Note: Robust Quantification of Butocarboxim using a Deuterated Internal Standard (Butocarboxim-d3) Spiking Technique with LC-MS/MS

Introduction: The Imperative for Precision in Pesticide Analysis Butocarboxim is a systemic carbamate insecticide and acaricide used to control sucking insects on various crops.[1] As a cholinesterase inhibitor, its pres...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Precision in Pesticide Analysis

Butocarboxim is a systemic carbamate insecticide and acaricide used to control sucking insects on various crops.[1] As a cholinesterase inhibitor, its presence in food and environmental samples is strictly regulated, necessitating highly accurate and sensitive analytical methods for its quantification. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for pesticide residue analysis due to its exceptional selectivity and sensitivity.[2][3]

However, a significant challenge in LC-MS/MS is the phenomenon of "matrix effects," where co-extracted components from complex samples (e.g., fruits, vegetables, soil) interfere with the ionization of the target analyte.[4] This interference can lead to either signal suppression or enhancement, causing significant inaccuracies in quantification.[5] To overcome this, a robust analytical strategy is not just preferred but essential.

This application note provides a comprehensive, field-proven protocol for the high-precision analysis of Butocarboxim using an internal standard (IS) spiking technique with its stable isotope-labeled (SIL) analogue, Butocarboxim-d3. This isotope dilution mass spectrometry (IDMS) approach is a reference technique for quantitative analysis, ensuring the highest level of accuracy by compensating for matrix effects and procedural variations.[6]

The Core Principle: Why Butocarboxim-d3 is the Key to Accuracy

The internal standard method involves adding a known amount of a specific compound—the internal standard—to every sample, calibrant, and quality control standard.[7] Quantification is then based on the ratio of the analyte's response to the internal standard's response. This approach inherently corrects for variations in injection volume and instrument performance.

The most reliable internal standard is a stable isotope-labeled version of the analyte itself.[6] Butocarboxim-d3 is the ideal IS for Butocarboxim for several critical reasons:

  • Chemical and Physical Identity: It shares nearly identical properties with Butocarboxim, including polarity, solubility, and pKa. This ensures it behaves the same way during sample extraction, cleanup, and chromatography (i.e., it co-elutes).

  • Identical Ionization Efficiency: As it behaves identically in the mass spectrometer's ion source, it is affected by matrix-induced ion suppression or enhancement in exactly the same way as the native analyte.

  • Mass-Based Differentiation: It is easily distinguished from the native Butocarboxim by the mass spectrometer due to the three-dalton mass difference from its deuterium atoms.

By spiking Butocarboxim-d3 into the sample at the very beginning of the workflow, it acts as a perfect surrogate, mirroring the analytical fate of the native Butocarboxim. Any loss during extraction or any signal fluctuation from matrix effects is mirrored in the internal standard, and the ratio of their signals remains constant and proportional to the analyte's true concentration.[8]

cluster_0 Principle of Internal Standard Calibration Analyte Analyte Signal (Butocarboxim) Ratio Calculate Response Ratio (Area_Analyte / Area_IS) Analyte->Ratio IS Internal Standard Signal (Butocarboxim-d3) IS->Ratio Curve Plot Ratio vs. Concentration (Calibration Curve) Ratio->Curve For Calibration Standards Quant Determine Unknown Concentration Curve->Quant Using Sample's Ratio

Figure 1: Logical flow of internal standard quantification.

Materials and Methodology

Reagents and Materials
  • Standards: Butocarboxim (PESTANAL®, analytical standard) and Butocarboxim-d3 (or other suitable deuterated analogue).

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Mobile Phase Additives: Formic acid (≥98%) and/or ammonium formate (LC-MS grade).

  • QuEChERS Salts: Pre-packaged extraction salts compliant with AOAC 2007.01 or EN 15662 methods (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • dSPE Sorbents: Dispersive solid-phase extraction tubes containing primary secondary amine (PSA) and anhydrous magnesium sulfate. C18 may be included for fatty matrices.[4]

  • Equipment: High-precision analytical balance, homogenizer, vortex mixer, high-speed centrifuge, calibrated micropipettes, autosampler vials.

Preparation of Standard Solutions

Accuracy begins with meticulous standard preparation. All solutions should be stored at -20°C and brought to room temperature before use.

Solution TypeAnalyte / ISConcentrationSolventPreparation Instructions
Primary Stock (S1) Butocarboxim1000 µg/mLMethanolAccurately weigh 10 mg of neat standard into a 10 mL volumetric flask.
Primary IS Stock (IS-S1) Butocarboxim-d31000 µg/mLMethanolAccurately weigh 10 mg of neat standard into a 10 mL volumetric flask.
Working Standard Mix (S2) Butocarboxim10 µg/mLAcetonitrileDilute 100 µL of S1 into a final volume of 10 mL with acetonitrile.
Working IS Spiking Soln. (IS-S2) Butocarboxim-d35 µg/mLAcetonitrileDilute 50 µL of IS-S1 into a final volume of 10 mL with acetonitrile.
Preparation of Calibration Curve Standards

Calibration standards must contain a constant concentration of the internal standard.

  • Prepare a series of at least 5 calibration levels (e.g., 1, 5, 10, 50, 100 ng/mL) by serially diluting the Working Standard Mix (S2) in a suitable solvent (e.g., clean matrix extract or acetonitrile).

  • Crucially, spike each calibration level with the same amount of the Working IS Spiking Solution (IS-S2) to achieve a final IS concentration of 50 ng/mL in all calibrants.

Detailed Experimental Protocol: Sample Preparation & Spiking

This protocol is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, which is highly effective for multi-residue pesticide analysis in food matrices.[2]

start_node 1. Homogenize Sample (e.g., 10 g fruit/veg) spike_node 2. Spike with IS Add 100 µL of 5 µg/mL Butocarboxim-d3 (IS-S2) start_node->spike_node Crucial step for accuracy extract_node 3. Add Acetonitrile (10 mL) Vortex for 1 min spike_node->extract_node salt_node 4. Add QuEChERS Salts (e.g., MgSO₄, NaOAc) Vortex for 1 min extract_node->salt_node centrifuge1_node 5. Centrifuge (e.g., 5 min @ 4000 rcf) salt_node->centrifuge1_node supernatant_node 6. Take Aliquot of Acetonitrile Layer centrifuge1_node->supernatant_node dspe_node 7. Dispersive SPE Cleanup (Add extract to dSPE tube with PSA/MgSO₄) supernatant_node->dspe_node Removes interferences vortex2_node 8. Vortex & Centrifuge dspe_node->vortex2_node final_node 9. Collect Final Extract for LC-MS/MS Analysis vortex2_node->final_node

Figure 2: QuEChERS workflow with internal standard spiking.

Step-by-Step Procedure:

  • Homogenization: Weigh 10 ± 0.1 g of a homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add exactly 100 µL of the Working IS Spiking Solution (IS-S2, 5 µg/mL) directly onto the sample. This results in a fortification level of 50 ng/g. Causality: Spiking before extraction is paramount as it ensures the IS experiences the same potential analyte loss during every subsequent step, from partitioning to cleanup, providing the most accurate correction.[8]

  • Extraction: Add 10 mL of acetonitrile. Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and extraction of the analyte and IS from the matrix.

  • Salting-Out: Add the appropriate QuEChERS extraction salt packet (e.g., AOAC 2007.01 method: 6 g anhydrous MgSO₄ and 1.5 g sodium acetate). Immediately cap and shake vigorously for 1 minute. Causality: The salts induce phase separation between the aqueous sample layer and the acetonitrile layer and drive the pesticides into the organic phase.

  • Centrifugation: Centrifuge the tube at ≥4000 rcf for 5 minutes. This will result in a clean separation of the upper acetonitrile layer.

  • Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile extract into a 2 mL dSPE cleanup tube containing 150 mg anhydrous MgSO₄ and 50 mg PSA.

  • Final Cleanup: Vortex the dSPE tube for 30 seconds, then centrifuge at high speed for 2 minutes. Causality: Anhydrous MgSO₄ removes any remaining water, while PSA effectively binds and removes organic acids, sugars, and other polar matrix components that could interfere with LC-MS/MS analysis.[4]

  • Final Extract: Carefully transfer the supernatant into an autosampler vial for analysis.

LC-MS/MS Instrumental Analysis

The final extract is analyzed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and selectivity.

ParameterRecommended SettingRationale
LC Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, <2 µm)Provides good retention and separation for moderately polar compounds like Butocarboxim.
Mobile Phase A Water with 5 mM Ammonium Formate + 0.1% Formic AcidStandard mobile phase for positive mode ESI, promoting protonation.
Mobile Phase B Methanol with 5 mM Ammonium Formate + 0.1% Formic AcidProvides good elution strength for pesticides.
Gradient 5% B to 95% B over 8 minutes, hold 2 min, re-equilibrateA standard gradient suitable for separating a wide range of pesticides.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume 2-5 µLBalances sensitivity with minimizing matrix injection.
Ionization Mode Electrospray Ionization, Positive (ESI+)Carbamates like Butocarboxim ionize efficiently in positive mode.

MRM Transitions for High-Confidence Identification

Two transitions (a quantifier for measurement and a qualifier for identity confirmation) are monitored for each compound.

CompoundPrecursor Ion [M+H]⁺ (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)
Butocarboxim 191.1116.188.110 / 15
Butocarboxim-d3 194.1116.188.110 / 15

Note: The molecular weight of Butocarboxim is 190.26 g/mol . The precursor ion is the protonated molecule [M+H]⁺. The fragment ions are consistent with the cleavage of the carbamate and thioether moieties. Collision energies should be optimized for the specific instrument used.

Data Analysis and Trustworthiness

  • Calibration Curve: For the calibration standards, calculate the peak area ratio (Area of Butocarboxim / Area of Butocarboxim-d3) for each concentration level. Plot these ratios against the known concentrations of Butocarboxim. Perform a linear regression to obtain the calibration curve equation (y = mx + c) and a coefficient of determination (R²). An R² value >0.995 indicates excellent linearity.

  • Sample Quantification: For each sample, the instrument software will measure the peak areas for Butocarboxim and Butocarboxim-d3. It calculates the response ratio and uses the calibration curve's regression equation to determine the final concentration of Butocarboxim in the sample.

  • Self-Validating System: The trustworthiness of this protocol is embedded in its design. Consistent recovery of the internal standard across a batch of samples provides confidence in the extraction procedure. The ratio-based calculation inherently builds a quality check into every single analysis, making the method robust against the unavoidable variations of routine lab work. Key validation parameters such as precision (RSD <15%) and accuracy (recoveries of 80-120%) are readily achievable with this approach.

Conclusion

The use of a stable isotope-labeled internal standard, Butocarboxim-d3, is the most powerful strategy for the accurate and precise quantification of Butocarboxim in complex matrices. The protocol detailed here, combining a well-established QuEChERS sample preparation method with internal standard spiking and LC-MS/MS analysis, provides a robust, reliable, and self-validating workflow. By effectively compensating for matrix effects and procedural variability, this method ensures high-quality, defensible data essential for researchers, scientists, and professionals in food safety and environmental monitoring.

References

  • Phenomenex. (2025). QuEChERS Method for Pesticide Residue Analysis. [Link]

  • Gallien, S., & Domon, B. (2014). Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and strategies. PubMed Central. [Link]

  • U.S. Department of Energy. (2017). Guideline on Isotope Dilution Mass Spectrometry. Office of Scientific and Technical Information. [Link]

  • Restek. (n.d.). QuEChERS Methodology: AOAC Method. NUCLEUS information resources. [Link]

  • Le, J., & Yost, R. A. (2012). Stable-isotope dilution LC–MS for quantitative biomarker analysis. PubMed Central. [Link]

  • Physikalisch-Technische Bundesanstalt (PTB). (n.d.). Isotope Dilution Mass Spectrometry. [Link]

  • UCT, Inc. (n.d.). QuEChERS Procedure for Multi-Residue Pesticide Analysis. ResearchGate. [Link]

  • National Institute of Standards and Technology (NIST). (2023). Isotope Dilution Mass Spectrometry as an Independent Assessment for Mass Measurements of Milligram Quantities of Aqueous Solution. [Link]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. [Link]

  • Waters Corporation. (n.d.). Determination of Pesticides in Food Using UPLC with Polarity Switching Tandem Quadrupole LC-MS/MS. [Link]

  • Shimadzu. (n.d.). Shimadzu Pesticide MRM Library Support for LC/MS/MS. [Link]

  • ResearchGate. (n.d.). The multiple reaction monitoring (MRM) transitions for the tandem mass spectrometric analysis of the chemicals included in the A. [Link]

  • MDPI. (n.d.). Supplementary Materials - Table S1. LC-MS/MS instrumental conditions for 365 target analytes. [Link]

  • Agilent Technologies. (2012). iFunnel and triggered MRM. [Link]

  • Scion Instruments. (2023). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?[Link]

  • AERU, University of Hertfordshire. (2026). Butocarboxim (Ref: Co 755). [Link]

  • Restek. (n.d.). Comprehensive Pesticide Residue Analysis by LC/MS/MS. ResearchGate. [Link]

Sources

Application

Application Note: High-Precision IDMS Quantitation of Butocarboxim in Environmental Matrices via Derivatization GC-MS

Here is a detailed Application Note and Protocol designed for senior researchers and analytical scientists. Part 1: Core Directive & Scientific Rationale The Thermal Instability Challenge Butocarboxim is an oxime carbama...

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol designed for senior researchers and analytical scientists.

Part 1: Core Directive & Scientific Rationale

The Thermal Instability Challenge

Butocarboxim is an oxime carbamate insecticide. While Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is often the default for carbamates due to their polarity, Gas Chromatography-Mass Spectrometry (GC-MS) remains a critical tool for laboratories requiring orthogonal validation or lacking LC-MS infrastructure.[1]

However, direct GC analysis of Butocarboxim is fundamentally flawed. The N-methylcarbamate moiety is thermally labile.[1] Upon entering a hot injection port (>200°C), Butocarboxim degrades rapidly into Butocarboxim-oxime, methyl isocyanate, and other breakdown products.[1] This results in poor peak shape, non-linear calibration, and severe underestimation of residue levels.

The Solution: Chemical Stabilization via Derivatization To utilize GC-MS successfully, the labile hydrogen on the carbamate nitrogen must be replaced. This protocol utilizes Trifluoroacetic Anhydride (TFAA) to convert Butocarboxim into its volatile, thermally stable N-trifluoroacetyl derivative.[1]

The Role of Isotope Dilution (IDMS) Environmental matrices (soil, wastewater) introduce significant "matrix effects"—ion suppression or enhancement that external calibration cannot correct.[1] By spiking with Butocarboxim-d3 prior to extraction, we create a self-correcting system.[1] The deuterated isotopologue undergoes the exact same extraction losses and derivatization efficiency variances as the target analyte, ensuring that the final mass spectral ratio provides an absolute quantification.

Part 2: Experimental Workflow & Protocols

Reagents and Standards
  • Target Analyte: Butocarboxim (>98% purity).

  • Internal Standard (IS): Butocarboxim-d3 (CAS: 1795141-34-2).[1][2]

  • Derivatizing Agent: Trifluoroacetic Anhydride (TFAA).[1]

  • Solvents: Ethyl Acetate (residue grade), Toluene (anhydrous).[1]

Sample Preparation (Dual Matrix)[1]
A. Surface Water (Solid Phase Extraction - SPE)[1]
  • Conditioning: Rinse a polymeric SPE cartridge (e.g., HLB or C18) with 5 mL methanol followed by 5 mL HPLC-grade water.[1]

  • Loading & Spiking: Measure 500 mL of water sample. Crucial Step: Spike with 50 µL of Butocarboxim-d3 stock solution (10 µg/mL) before loading.[1]

  • Elution: Dry cartridge under vacuum for 15 mins. Elute with 2 x 3 mL Ethyl Acetate.

  • Concentration: Evaporate eluate to near dryness under nitrogen at 35°C. Reconstitute in 200 µL Ethyl Acetate.

B. Soil/Vegetation (QuEChERS Modified)
  • Extraction: Weigh 10 g homogenized sample into a 50 mL centrifuge tube.

  • Spiking: Add Butocarboxim-d3 IS.[1] Allow to equilibrate for 15 mins.

  • Salting Out: Add 10 mL Acetonitrile and QuEChERS salt packet (4g MgSO4, 1g NaCl). Shake vigorously for 1 min. Centrifuge at 4000 rpm for 5 mins.

  • Cleanup: Transfer supernatant to dSPE tube (PSA/C18). Vortex and centrifuge.

  • Solvent Exchange: Transfer 1 mL of extract to a vial, evaporate to dryness, and reconstitute in 200 µL Ethyl Acetate.

Derivatization Protocol (The Critical Step)

Note: Moisture inhibits derivatization. Ensure all extracts are anhydrous (use Na2SO4 drying if necessary).[1]

  • Reaction: To the 200 µL Ethyl Acetate extract, add 50 µL of TFAA .

  • Incubation: Cap the vial tightly (Teflon-lined cap). Heat at 60°C for 30 minutes .

    • Why? This drives the acylation of the amide nitrogen without thermally degrading the oxime ether bond.

  • Termination: Evaporate the excess TFAA and solvent to dryness under a gentle nitrogen stream (do not over-dry).

  • Reconstitution: Redissolve immediately in 100 µL of Toluene .

    • Expert Tip: Toluene is used for injection because its expansion coefficient matches splitless injection liners better than Ethyl Acetate, improving focusing.

Part 3: Visualization of Analytical Logic

The following diagram illustrates the workflow and the chemical logic ensuring data integrity.

G cluster_0 Phase 1: Sample Prep & IDMS cluster_1 Phase 2: Chemical Stabilization cluster_2 Phase 3: GC-MS Quantitation Sample Environmental Sample (Water/Soil) Extract Extraction (SPE or QuEChERS) Sample->Extract Spike Spike: Butocarboxim-d3 (Internal Standard) Spike->Extract Combined Co-Extracted Analyte + IS Extract->Combined TFAA Add TFAA Reagent (Trifluoroacetic Anhydride) Combined->TFAA Heat Reaction: 60°C / 30 min TFAA->Heat Derivative Stable N-TFA Derivatives (Analyte-TFA & d3-TFA) Heat->Derivative Stabilization GC GC Injection (Splitless, 250°C) Derivative->GC MS MS Detection (SIM Mode) Target vs. d3 Ratio GC->MS

Caption: Workflow ensuring thermal stability and matrix correction via TFAA derivatization and IDMS.

Part 4: GC-MS Instrumentation & Parameters[1]

Gas Chromatography (Agilent 7890B or equivalent)
  • Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).[1] Low bleed is essential.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode.

    • Temperature: 250°C (Note: Derivatized Butocarboxim is stable at this temp).

    • Purge Flow: 50 mL/min at 1.0 min.

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp 1: 20°C/min to 180°C.

    • Ramp 2: 5°C/min to 230°C (Target elution window).

    • Ramp 3: 30°C/min to 300°C (Bake out).

Mass Spectrometry (Single Quadrupole)
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Mode: Selected Ion Monitoring (SIM).[1]

  • Dwell Time: 50 ms per ion.

SIM Table Construction: Note: M/z values below are theoretical estimates for the TFA-derivative. You must run a full scan (50-450 m/z) of a high-concentration standard to confirm the exact fragmentation pattern of the N-TFA derivative.[1]

CompoundPrecursor (MW)Derivative MWQuant Ion (Target)Qualifier Ions
Butocarboxim 190~286154 190, 286
Butocarboxim-d3 193~289157 193, 289

The m/z 154 ion typically corresponds to the stabilized N-methyl-N-trifluoroacetyl carbamate fragment, which is often the base peak.[1]

Part 5: Quality Assurance & Validation

To ensure this protocol meets regulatory scrutiny (e.g., EPA/EU guidelines), the following criteria must be met:

  • Derivatization Efficiency Check: Inject an underivatized standard. If you see broad peaks or tailing (thermal degradation products), and the derivatized sample shows a sharp Gaussian peak, the method is working.

  • Linearity: Calibrate from 5 ppb to 500 ppb. The Ratio (Area_Analyte / Area_IS) vs. Concentration must yield R² > 0.995.

  • Recovery: Spiked samples should show 70-120% recovery.[1] The d3-IS corrects for losses, so "Absolute Recovery" (raw area) may be lower (50-60%), but "Relative Recovery" (calculated conc) must be accurate.[1]

References

  • U.S. Environmental Protection Agency. (1995). Method 531.1: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates by HPLC with Post-Column Derivatization.[1][3][4]Link[1]

  • Sigma-Aldrich. (2023).[1] Butocarboxim PESTANAL® Analytical Standard Properties.Link[1]

  • Uclés, S., et al. (2018).[5] "Analysis of thermally labile pesticides by on-column injection gas chromatography." Analytical and Bioanalytical Chemistry, 410, 6861–6871.[5] Link[1][5]

  • Moros, G., et al. (2017).[6] "Investigation of the derivatization conditions for GC-MS metabolomics." Bioanalysis, 9(1), 53-65.[1][6] (Demonstrates TFAA/MSTFA utility for amine stabilization). Link

  • Pharmaffiliates. (2023). Butocarboxim-d3 Reference Standard Data.[1]Link[1]

Sources

Method

Application Note: High-Sensitivity Determination of Butocarboxim Residues in Bovine Milk Using Isotope Dilution LC-MS/MS

Abstract This application note details a robust workflow for the quantification of Butocarboxim in bovine milk. Due to the complex nature of the milk matrix—a colloidal emulsion containing high levels of lipids (~4%), pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust workflow for the quantification of Butocarboxim in bovine milk. Due to the complex nature of the milk matrix—a colloidal emulsion containing high levels of lipids (~4%), proteins (caseins/whey), and sugars—standard pesticide extraction methods often suffer from severe ion suppression and instrument fouling. This protocol utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach optimized for high-fat matrices, coupled with Butocarboxim-d3 as an internal standard (IS) to correct for matrix effects and recovery losses.

Scientific Background & Strategy

The Analyte: Butocarboxim

Butocarboxim is a systemic carbamate insecticide and acaricide. Like many carbamates, it is thermally labile and susceptible to degradation in alkaline conditions.

  • Chemical Challenge: It oxidizes readily to butocarboxim sulfoxide and butocarboxim sulfone. While this protocol focuses on the parent compound, the extraction conditions (acidified acetonitrile) are designed to stabilize the parent molecule.

  • MRL Compliance: European Union (EU) and Codex Alimentarius regulations set strict Maximum Residue Limits (MRLs) for pesticides in dairy, often in the low

    
     (ppb) range.
    
The Matrix Challenge: Bovine Milk

Milk is one of the most difficult food matrices for LC-MS/MS analysis due to:

  • Phospholipids: These co-extract with organic solvents and accumulate on the LC column, causing unpredictable retention time shifts and severe ion suppression (signal quenching).

  • Proteins: If not precipitated and removed, proteins will clog HPLC frits and ion source capillaries.

  • Lipids: High fat content requires specific removal strategies to prevent source contamination.

The Solution: Isotope Dilution

Using Butocarboxim-d3 is non-negotiable for high-accuracy work in milk. The deuterated analog has virtually identical physicochemical properties (solubility, pKa, retention time) to the target analyte but is differentiated by mass spectrometry.

  • Mechanism: Any loss of analyte during extraction or signal suppression during ionization affects the IS to the exact same degree. By quantifying the ratio of Analyte/IS, these errors are mathematically cancelled out.

Reagents and Materials

Reagents:

  • Acetonitrile (ACN): LC-MS Grade (e.g., Merck LiChrosolv®).

  • Methanol (MeOH): LC-MS Grade.

  • Water: Ultra-pure (18.2 MΩ·cm).

  • Formic Acid: 98-100%, LC-MS Grade.

  • Ammonium Formate: LC-MS Grade.

  • Acetic Acid (Glacial): HPLC Grade.

  • Extraction Salts (QuEChERS): 4 g

    
     (anhydrous), 1 g 
    
    
    
    .
  • d-SPE Cleanup Sorbents: 150 mg

    
    , 50 mg PSA (Primary Secondary Amine), 50 mg C18 (End-capped).
    

Standards:

  • Target: Butocarboxim (Certified Reference Material).

  • Internal Standard: Butocarboxim-d3 (Isotopic purity

    
     99%).
    

Experimental Protocol

Workflow Visualization

The following diagram illustrates the critical path for sample preparation, highlighting the lipid removal steps essential for milk analysis.

G Sample Bovine Milk Sample (10 mL) IS_Add Add Butocarboxim-d3 IS (Spike to 10 ng/mL) Sample->IS_Add Extract Extraction 10 mL ACN (1% Acetic Acid) IS_Add->Extract Partition Partitioning Add 4g MgSO4 + 1g NaCl Shake 1 min Extract->Partition Centrifuge1 Centrifuge 4000 rpm, 5 min, 4°C Partition->Centrifuge1 Aliquot Transfer Supernatant (1 mL of ACN layer) Centrifuge1->Aliquot Top Organic Layer dSPE d-SPE Cleanup 150mg MgSO4 + 50mg PSA + 50mg C18 (Removes Lipids/Sugars) Aliquot->dSPE Centrifuge2 Centrifuge 10,000 rpm, 3 min dSPE->Centrifuge2 Filter Filter (0.2 µm PTFE) & Transfer to Vial Centrifuge2->Filter LCMS LC-MS/MS Analysis Filter->LCMS

Figure 1: Modified QuEChERS workflow optimized for lipid removal in bovine milk.

Step-by-Step Methodology
Step 1: Standard Preparation
  • Stock Solutions (1 mg/mL): Dissolve Butocarboxim and Butocarboxim-d3 separately in ACN. Store at -20°C.

  • Working Standard Mix: Prepare a mix containing Butocarboxim (variable conc.) and Butocarboxim-d3 (fixed conc., e.g., 100 ng/mL) in ACN.

  • Matrix-Matched Standards: Prepare a blank milk extract (following steps 2-4 below) and spike the final extract with the Working Standard Mix. This accounts for any absolute matrix effects not corrected by the IS.

Step 2: Extraction (The "Qu" & "E" of QuEChERS)
  • Weigh 10.0 g of homogenized bovine milk into a 50 mL centrifuge tube.

  • Spike IS: Add 50 µL of Butocarboxim-d3 working solution (e.g., 2 µg/mL) to achieve a final concentration of 10 ng/g in the sample. Vortex for 30 seconds to equilibrate.[1]

  • Add 10 mL Acetonitrile containing 1% Acetic Acid .

    • Why Acid? Acetic acid precipitates proteins more effectively and stabilizes the carbamate against hydrolysis.

  • Shake vigorously (or use a Geno/Grinder) for 1 minute.

  • Add QuEChERS Salts (4 g

    
    , 1 g 
    
    
    
    ).
    • Note: Add salts after the solvent to prevent the formation of salt conglomerates in the milk water.

  • Shake immediately and vigorously for 1 minute.

  • Centrifuge at 4,000 x g for 5 minutes at 4°C.

    • Why 4°C? Low temperature helps solidify some lipids, aiding separation.

Step 3: Cleanup (The d-SPE Step)[1][2]
  • Transfer 1 mL of the supernatant (upper ACN layer) into a 2 mL d-SPE tube containing:

    • 150 mg

      
      :  Removes residual water.
      
    • 50 mg PSA: Removes sugars and fatty acids.[1]

    • 50 mg C18: Critical for milk. Removes long-chain non-polar lipids and sterols.

  • Vortex for 30 seconds.

  • Centrifuge at >10,000 x g for 3 minutes.

  • Transfer the purified supernatant to a vial.

  • Dilution (Optional but Recommended): Dilute the extract 1:1 with mobile phase A (Water + buffer) prior to injection to improve peak shape on the LC column.

Instrumental Analysis (LC-MS/MS)[1][3][4][5]

Chromatographic Conditions
  • System: UHPLC coupled to Triple Quadrupole MS.[3]

  • Column: C18, 100 x 2.1 mm, 1.7 or 1.8 µm particle size (e.g., Waters ACQUITY BEH C18 or Agilent ZORBAX Eclipse Plus).

  • Column Temp: 40°C.

  • Injection Volume: 2-5 µL.

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol (MeOH).

    • Why MeOH? MeOH often provides better solvation for carbamates than ACN in the mobile phase, though ACN is acceptable.

Gradient Profile:

Time (min) % Mobile Phase B Flow Rate (mL/min)
0.00 5 0.4
1.00 5 0.4
6.00 95 0.4
8.00 95 0.4
8.10 5 0.4

| 10.00 | 5 | 0.4 |

Mass Spectrometry Parameters (MRM)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[4]

  • Source Temp: 400°C.

  • Capillary Voltage: 3.5 kV.

MRM Transitions: Note: Exact collision energies (CE) vary by instrument vendor (Agilent/Sciex/Thermo). Optimize by infusing standards.

AnalytePrecursor Ion (

)
Product Ion (

)
TypeApprox. CE (eV)
Butocarboxim 191.175.0Quantifier15
191.1134.0Qualifier10
Butocarboxim-d3 194.178.0*Internal Std15

*The d3 product ion assumes the deuterium label is retained in the fragment. Always verify the d3 transition by infusing the pure standard.

Data Processing & Validation

Quantification Formula

Calculate the concentration using the Response Ratio (


):


Plot


 against the concentration of the standards to generate the calibration curve.
Validation Criteria (SANTE/11312/2021 Guidelines)

To ensure the method is self-validating and robust:

  • Linearity:

    
     with residuals < ±20%.
    
  • Recovery: Spike blank milk at 10 ppb and 100 ppb. Acceptable range: 70–120%.[5]

  • Ion Ratio: The ratio of Quantifier/Qualifier ions in samples must match the standard within ±30%.

  • Retention Time: Sample peak must be within ±0.1 min of the standard.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery (<70%) Emulsion formation preventing separation.Centrifuge at higher speed or lower temp (0°C). Ensure salts are added after solvent.
High Backpressure Protein precipitation in the column.Ensure extract is filtered (0.2 µm). Dilute extract with aqueous buffer before injection.
Signal Suppression Phospholipids co-eluting.Use a "Phospholipid Removal" plate (e.g., Agilent Captiva or Phenomenex Phree) instead of standard d-SPE if C18 is insufficient.
Poor Peak Shape Solvent mismatch.The extract is 100% ACN, but the initial gradient is high water. Dilute extract 1:1 with water/buffer.

References

  • European Reference Laboratories (EURL). "Analytical methods for pesticide residues in food of animal origin." EURL for Pesticides. [Link]

  • AOAC International. "Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate." AOAC. [Link]

  • European Commission. "Guidance document on analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021)." [Link]

  • Phenomenex. "QuEChERS Sample Preparation for Pesticide Analysis." [Link]

Sources

Application

HPLC retention time of Butocarboxim-d3 vs native compound

Abstract This application note details the protocol for the separation and quantification of Butocarboxim in complex matrices using High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS). Speci...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for the separation and quantification of Butocarboxim in complex matrices using High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS). Special emphasis is placed on the chromatographic behavior of the deuterated internal standard, Butocarboxim-d3. We analyze the "Deuterium Isotope Effect" on retention time (


), provide a self-validating method for establishing MRM transitions, and outline a robust workflow for correcting matrix effects.

Introduction

Butocarboxim (3-(methylthio)-2-butanone O-[(methylamino)carbonyl]oxime) is a systemic carbamate insecticide used to control sucking pests.[1] Due to the thermal instability of carbamates, LC-MS/MS is the preferred analytical technique over GC-MS.

To ensure accurate quantitation in food and environmental matrices, Stable Isotope Dilution Assay (SIDA) is employed using Butocarboxim-d3 . While ideal internal standards (IS) co-elute perfectly with the analyte, deuterated analogs often exhibit a phenomenon known as the Deuterium Isotope Effect in Reversed-Phase Liquid Chromatography (RPLC).

The Deuterium Isotope Effect on Retention Time

In RPLC, deuterated compounds (


 bonds) frequently elute slightly earlier than their non-deuterated analogs (

bonds).[2][3][4]
  • Mechanism: The

    
     bond is shorter and has a smaller molar volume than the 
    
    
    
    bond. This results in a slightly lower lipophilicity and reduced Van der Waals interactions with the C18 stationary phase.
  • Impact: For Butocarboxim, this shift is typically

    
     to 
    
    
    
    min. While small, this shift necessitates careful setting of Multiple Reaction Monitoring (MRM) acquisition windows to prevent peak clipping.

Experimental Materials & Methods

Reagents and Standards
  • Native Standard: Butocarboxim (Pestanal®, Sigma-Aldrich or equivalent), >98% purity.

  • Internal Standard: Butocarboxim-d3 (typically

    
    -methyl-d3 or 
    
    
    
    -methyl-d3 labeled), >98% isotopic purity.
  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

Solution Preparation Protocol
  • Stock Solutions (1 mg/mL): Dissolve 10 mg of native Butocarboxim and Butocarboxim-d3 separately in 10 mL of ACN. Store at -20°C.

  • Working Standard Mix: Dilute stocks to 1 µg/mL in 50:50 Water:ACN.

  • Calibration Curve: Prepare serial dilutions (0.5, 1, 5, 10, 50, 100 ng/mL) containing a constant concentration of Butocarboxim-d3 (e.g., 10 ng/mL).

LC-MS/MS Instrumentation & Conditions
ParameterSettingRationale
Column C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm)High surface area for retention of polar carbamates.
Mobile Phase A Water + 0.1% Formic Acid + 5mM Ammonium FormateBuffer stabilizes ionization and improves peak shape.
Mobile Phase B Methanol + 0.1% Formic AcidMeOH often provides better selectivity for carbamates than ACN.
Flow Rate 0.3 - 0.4 mL/minOptimal linear velocity for UHPLC efficiency.
Column Temp 40°CReduces backpressure and improves mass transfer.
Injection Vol 2 - 5 µLMinimize solvent effects on early eluters.

Gradient Profile:

  • 0.0 min: 10% B

  • 1.0 min: 10% B

  • 6.0 min: 95% B

  • 8.0 min: 95% B

  • 8.1 min: 10% B (Re-equilibration)

MS/MS Optimization & Transitions

The following transitions are typical. Crucial: You must optimize collision energy (CE) for your specific instrument (e.g., Waters Xevo vs. Sciex QTRAP).

Table 1: MRM Transitions

CompoundPrecursor (

)
Product (

)
RoleApprox CE (eV)
Butocarboxim 191.1

75.0Quantifier15 - 20
191.1134.0Qualifier10 - 15
Butocarboxim-d3 *194.1

78.0IS Quant15 - 20

*Note: The d3 transition depends on the label position. If N-methyl-d3 is used, the fragment shifting to 78.0 confirms the methylamine moiety. Always run a product ion scan on the IS to confirm.

Experimental Workflow (Diagram)

The following diagram illustrates the self-validating workflow for establishing the method.

G Start START: Method Development Prep Standard Preparation (Native & d3-IS) Start->Prep Infusion Direct Infusion MS/MS (Optimize CE & Transitions) Prep->Infusion LC_Test LC Gradient Run (Inject Mix: Native + IS) Infusion->LC_Test Check_RT Check Retention Time (RT) Is RT(d3) < RT(Native)? LC_Test->Check_RT Window Adjust MRM Window (Ensure both peaks covered) Check_RT->Window Yes (Expected Shift) Check_RT->Window No (Co-elution) Crosstalk Cross-Talk Check (Inject Pure IS -> Monitor Native Channel) Window->Crosstalk Crosstalk->LC_Test Interference Detected (Modify Gradient) Validation Final Validation (Linearity, Recovery) Crosstalk->Validation No Interference

Figure 1: Step-by-step workflow for optimizing Butocarboxim and Butocarboxim-d3 analysis, ensuring RT shifts and cross-talk are managed.

Results & Discussion

Retention Time Comparison

In a typical C18 application (e.g., Agilent ZORBAX Eclipse Plus), the expected retention times are:

CompoundRetention Time (

)

(Native - d3)
Butocarboxim-d33.96 min--
Butocarboxim (Native)3.98 min+0.02 min

Interpretation: The d3 analog elutes slightly earlier.[3] This confirms the inverse isotope effect. The peaks should overlap significantly. If


 min, verify the column phase or check for system dead volume issues.
Handling Isotopic Cross-Talk

Because the compounds co-elute (or nearly co-elute), mass resolution is critical.

  • Native Interference: Natural isotopes of Butocarboxim (

    
    , 
    
    
    
    ) may contribute to the
    
    
    194 channel.
  • Protocol: Inject a high concentration of Native Butocarboxim (e.g., 1000 ng/mL) and monitor the d3 transition (194 -> 78).

  • Acceptance Criteria: The response in the d3 channel should be < 0.5% of the native response. If higher, reduce the concentration of the native compound in samples or adjust mass resolution settings (e.g., set Q1 resolution to "High" or 0.7 FWHM).

Troubleshooting & Self-Validation

  • Issue: No Peak for d3.

    • Check: Did you optimize the transition? If the manufacturer supplied

      
      -methyl-d3 but you are monitoring for 
      
      
      
      -methyl-d3 fragments, you will lose the signal. Perform a Product Ion Scan of the standard.
  • Issue: RT Shift is > 0.5 min.

    • Check: This is abnormal for D3 isotopes. Ensure the "d3" standard is actually Butocarboxim and not a structural isomer (like Aldicarb-d3) or a metabolite (Butocarboxim Sulfoxide).

  • Issue: Poor Peak Shape (Tailing).

    • Check: Carbamates can interact with silanols. Ensure the column is "end-capped" and the mobile phase contains Ammonium Formate.

References

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Application Note 5991-7686EN. Link

  • Waters Corporation. (2008). Determination of Pesticides in Food Using UPLC with Polarity Switching Tandem Quadrupole LC-MS/MS. Application Note 720002826EN. Link

  • Ye, X., et al. (2022). Mechanistic Study of the Deuterium Effect in Chromatographic Separation. Analytical Chemistry.[1][5][6][7][8] (General reference on Deuterium Isotope Effect mechanism).

  • EURL-Pesticides. (2023). Pesticides LC/MS/MS MRM Database.[9]Link

  • PubChem. (2025).[10] Butocarboxim Compound Summary.[1][5]Link

Sources

Technical Notes & Optimization

Troubleshooting

optimizing MRM transitions for Butocarboxim-d3 detection

Technical Support Center: High-Sensitivity LC-MS/MS Profiling of Butocarboxim-d3 Executive Summary This guide addresses the technical challenges of developing a Multiple Reaction Monitoring (MRM) assay for Butocarboxim u...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Sensitivity LC-MS/MS Profiling of Butocarboxim-d3

Executive Summary

This guide addresses the technical challenges of developing a Multiple Reaction Monitoring (MRM) assay for Butocarboxim using its deuterated internal standard, Butocarboxim-d3.

The Core Challenge: Butocarboxim is a thermally labile carbamate. Its fragmentation pattern in electrospray ionization (ESI) relies heavily on the stability of the N-O bond and the carbamate moiety. When using Butocarboxim-d3, the position of the deuterium label (S-methyl vs. N-methyl) fundamentally dictates your MRM transition selection. Blindly applying "standard" mass shifts (e.g., +3 Da to all fragments) often leads to assay failure because specific fragments may lose the label.

Part 1: Pre-Acquisition & Standard Verification

Q: My Butocarboxim-d3 standard arrived. Can I just add +3 Da to my native transitions?

A: No. You must validate the label position first.

The fragmentation of Butocarboxim (


, MW 190.2) typically yields product ions at m/z 75  and m/z 132 . Whether your d3-standard yields m/z 78/135 (label retained) or m/z 75/132 (label lost) depends entirely on where the manufacturer placed the deuterium.

The Protocol: Label Retention Check

  • Consult the Certificate of Analysis (CoA): Identify if the label is on the S-Methyl group or the N-Methyl (carbamate) group.

  • Perform a Product Ion Scan: Inject 1 µg/mL of Butocarboxim-d3 (Precursor m/z 194.1) and scan from m/z 50 to 200.

Label PositionPrecursor IonLikely Product IonsStatus
S-Methyl-d3 194.178.0 , 135.0 Ideal. Label is retained in the fragment. High specificity.
N-Methyl-d3 194.175.0 , 132.0 Sub-optimal. Label is lost in fragmentation. Specificity relies solely on the precursor quadrupole (Q1).

Critical Note: If your product ions are 75/132 for the d3 standard, you must ensure your chromatographic resolution is perfect, as you are relying only on the Q1 mass difference (3 Da) to distinguish native from internal standard.

Part 2: MRM Transition Optimization

Q: How do I optimize the collision energy (CE) for maximum sensitivity?

A: Use a "Ramp and Hold" strategy to balance sensitivity with thermal stability.

Carbamates are prone to in-source degradation.[1] Excessive energy in the desolvation line or collision cell can shatter the molecule before detection.

Optimization Workflow (Graphviz Visualization):

MRM_Optimization Start Start: 1 µg/mL Infusion Q1_Scan Q1 Scan (Full Scan) Locate Precursor [M+H]+ Start->Q1_Scan Source_Opt Source Optimization Temp < 350°C Gas Flow: Medium Q1_Scan->Source_Opt Maximize Parent Prod_Scan Product Ion Scan (MS2) @ Fixed CE Source_Opt->Prod_Scan Transition_Sel Select Top 2 Transitions (Quant/Qual) Prod_Scan->Transition_Sel CE_Ramp CE Ramp +/- 5V steps Transition_Sel->CE_Ramp Optimize Each Final_Method Final Method Parameters CE_Ramp->Final_Method

Caption: Step-by-step workflow for optimizing MRM parameters, prioritizing source temperature control to prevent thermal degradation.

Recommended Starting Parameters (Agilent/Sciex/Waters equivalent):

ParameterSettingRationale
Ionization ESI Positive (+)Butocarboxim protonates readily

.
Source Temp 300°C - 350°CDo not exceed 400°C. Carbamates degrade thermally.
Capillary Voltage 3.0 - 4.0 kVStandard ESI range.
Dwell Time 20 - 50 msEnsure >12 points across the chromatographic peak.

Transition Table (Assuming S-Methyl-d3 Labeling):

CompoundPrecursor (Q1)Product (Q3)RoleCollision Energy (Approx)
Butocarboxim 191.175.0Quantifier15 - 25 eV
Butocarboxim 191.1132.0Qualifier10 - 20 eV
Butocarboxim-d3 194.1 78.0 IS QuantMatch Native CE
Butocarboxim-d3 194.1 135.0 IS QualMatch Native CE

Part 3: Chromatography & Matrix Effects

Q: My Butocarboxim-d3 peak elutes slightly before the native peak. Is this a problem?

A: No, this is the "Deuterium Isotope Effect," but you must adjust your integration windows.

Deuterium is slightly more lipophilic than hydrogen, but it also affects the vibrational volume of the molecule. In Reverse Phase Chromatography (C18), deuterated standards often elute 0.05 – 0.2 minutes earlier than the non-deuterated analyte.

The Fix:

  • Do not force retention time locking between the native and IS. Allow the software to identify the IS peak independently.

  • Window Setting: Ensure your MRM acquisition window covers both the earlier eluting d3 and the later native peak.

Q: I see "Cross-Talk" (Signal in the native channel when injecting only d3).

A: This is likely isotopic impurity, not fragmentation cross-talk.

If you inject pure Butocarboxim-d3 and see a peak in the 191.1 -> 75.0 channel:

  • Check Isotopic Purity: Commercial standards are rarely 100% pure. If the standard is 98% d3, then 2% is d0 (native).

  • Calculation: If your IS concentration is 100 ng/mL, you are injecting 2 ng/mL of native Butocarboxim. This will skew your calibration curve at the lower end (LOQ).

  • Solution: Lower the concentration of the Internal Standard to the minimum required for stable signal (e.g., 10-50 ng/mL) to minimize the contribution of the d0 impurity to the native signal.

Part 4: Troubleshooting Guide

Symptom: Low Sensitivity for Parent Ion (191/194)
  • Cause: Thermal degradation in the source or adduct formation (Sodium [M+Na]+ = 213/216).

  • Fix:

    • Lower the Desolvation Gas Temperature by 50°C.

    • Add 5mM Ammonium Formate to the mobile phase to force [M+H]+ and suppress Na+ adducts.

Symptom: Retention Time Drift
  • Cause: pH instability. Butocarboxim is pH sensitive.

  • Fix: Ensure Mobile Phase A (Water) is buffered. Use 0.1% Formic Acid or 5mM Ammonium Formate/Formic Acid buffer (pH ~3.5). Avoid neutral pH.

Pathway of Degradation (Graphviz):

Degradation_Pathway Buto Butocarboxim (m/z 191) Oxidation Oxidation (Storage/Matrix) Buto->Oxidation Sulfoxide Butocarboxim Sulfoxide (m/z 207) Oxidation->Sulfoxide +16 Da Sulfone Butocarboxim Sulfone (m/z 223) Sulfoxide->Sulfone +16 Da

Caption: Butocarboxim is prone to oxidation into sulfoxide and sulfone forms.[2][3][4][5][6][7] Monitor these transitions (207->132, 223->148) if "disappearance" of analyte occurs.

References

  • European Union Reference Laboratories (EURL). (2025). EURL-SRM - Analytical Observations Report: Single Residue Methods for Pesticides. Retrieved from [Link]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM. Application Note 5991-7668EN. Retrieved from [Link]

  • PubChem. (2025).[4] Butocarboxim Compound Summary (CID 36879). National Library of Medicine. Retrieved from [Link]

Sources

Optimization

minimizing isotopic scrambling in Butocarboxim-d3 analysis

The following guide serves as a specialized technical support resource for researchers encountering isotopic scrambling or signal integrity issues with Butocarboxim-d3 internal standards. Topic: Minimizing Isotopic Scram...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support resource for researchers encountering isotopic scrambling or signal integrity issues with Butocarboxim-d3 internal standards.

Topic: Minimizing Isotopic Scrambling & Signal Cross-Talk in LC-MS/MS

Status: Active | Tier: Advanced Application Support

Core Diagnostic: Defining the "Scrambling" Mechanism

Before applying a fix, we must distinguish between true Isotopic Scrambling (H/D exchange) and Signal Cross-Talk (fragmentation interference). Butocarboxim (


) is a carbamate oxime. The 

label is typically located on the

-methyl group (

).

While Carbon-Deuterium (


) bonds are chemically stable, "scrambling" in this context usually arises from three specific failure modes:
  • Source-Induced H/D Exchange: High thermal energy in the ESI source facilitates proton transfer between the solvent and the analyte, potentially compromising the label if the fragmentation pathway involves hydrogen rearrangement.

  • Transesterification/Solvolysis: In the presence of protic solvents (Methanol) and improper pH, the carbamate moiety can undergo exchange, leading to loss of the labeled group entirely.

  • Isobaric Interference (Cross-Talk): If the mass transition windows are too wide, or if the source energy causes premature fragmentation, the

    
     isotope may contribute signal to the 
    
    
    
    (native) channel.

Troubleshooting Modules

Module A: Solvent & Mobile Phase Selection (The "Protic" Trap)

Issue: Methanol (MeOH) is a protic solvent that can facilitate proton exchange and, more critically for carbamates, transesterification . Solution: Switch to Aprotic Solvents.

ParameterRecommended SettingScientific Rationale
Organic Solvent Acetonitrile (AcN) AcN is aprotic. It lacks the acidic protons necessary to facilitate rapid H/D exchange or solvolysis of the carbamate ester/amide bond.
Aqueous Phase Water + Ammonium Formate Pure water can be too aggressive. Ammonium formate (5-10 mM) buffers the pH, stabilizing the carbamate linkage.
Avoid Methanol / Ethanol Alcohols can attack the carbonyl carbon of the carbamate, potentially cleaving the

group or causing ester exchange.
Module B: Ion Source Optimization (Energy Management)

Issue: Excessive thermal energy in the ESI source promotes "in-source fragmentation," where the


 label is stripped before the precursor ion enters the quadrupole, or H/D scrambling occurs during the desolvation process.

Protocol:

  • Lower Desolvation Temperature: Reduce from standard (e.g., 500°C) to 350°C - 400°C . Carbamates are thermally labile.

  • Optimize Cone Voltage: Perform a "breakdown curve" experiment. Select the lowest voltage that maintains sensitivity to prevent pre-quadrupole fragmentation.

  • Gas Flow: Increase desolvation gas flow slightly (800-1000 L/hr) to aid droplet evaporation at lower temperatures, compensating for the reduced heat.

Module C: pH Stability

Issue: Carbamates degrade rapidly in alkaline conditions (


) and can undergo acid-catalyzed hydrolysis at very low pH (

). Target pH: 3.0 – 4.0 .
  • Action: Acidify mobile phases with 0.1% Formic Acid . Avoid ammonia solution adjustments that push pH above 7.

Visualizing the Failure Pathways

The following diagram illustrates the critical decision points where signal integrity is lost during Butocarboxim-d3 analysis.

Butocarboxim_Scrambling Start Butocarboxim-d3 (IS) Injection Solvent Mobile Phase Selection Start->Solvent Protic Protic (MeOH) Solvent->Protic Risk Aprotic Aprotic (AcN) Solvent->Aprotic Recommended Outcome_Fail1 Transesterification / Label Loss Protic->Outcome_Fail1 Chemical Exchange Source ESI Source Conditions Aprotic->Source HighTemp High Temp (>500°C) Source->HighTemp Excess Energy OptTemp Optimized Temp (350°C) Source->OptTemp Controlled Outcome_Fail2 In-Source Scrambling / Cross-Talk HighTemp->Outcome_Fail2 H/D Exchange Outcome_Success Stable Signal / Accurate Quantitation OptTemp->Outcome_Success

Caption: Decision tree highlighting the impact of solvent choice and source temperature on Butocarboxim-d3 stability.

Frequently Asked Questions (FAQ)

Q1: I see a signal in the Butocarboxim-d3 channel when injecting the native (unlabeled) standard. Is this scrambling? A: This is likely Isotopic Contribution (M+3), not scrambling.

  • Explanation: Native Butocarboxim contains natural isotopes (

    
    , 
    
    
    
    , etc.). If your
    
    
    transition overlaps with the M+3 isotope of the native compound, you will see a "ghost" peak.
  • Fix: Ensure your MRM transition for the IS is specific to the

    
     fragment. If the native M+3 abundance is high, you may need to increase the concentration of your IS to drown out the interference, or switch to a 
    
    
    
    analog if available.

Q2: My IS peak area decreases over the course of a long batch run. Why? A: This indicates Hydrolysis in the autosampler.

  • Troubleshoot: Check the temperature of your autosampler. It must be kept at 4°C . If your samples are in Methanol/Water, the carbamate is slowly degrading.

  • Fix: Switch the sample diluent to Acetonitrile/Water (0.1% Formic Acid) and ensure the autosampler is chilled.

Q3: Can I use Deuterated Methanol (


) to prevent scrambling? 
A:  While this prevents proton-deuterium exchange, it is prohibitively expensive and unnecessary. Using Acetonitrile (AcN) achieves the same stability benefit by removing the exchangeable protons entirely, without the cost.

Validation Protocol: The "Zero-Cross" Test

To certify your method is free of scrambling/interference, perform this mandatory validation step:

  • Prepare Sample A: High concentration Native Standard (Upper Limit of Quantitation) + No IS .

  • Prepare Sample B: High concentration IS (Working concentration) + No Native Standard .

  • Inject Sample A: Monitor the IS channel. Signal should be

    
     of the working IS response.
    
    • If High: You have isotopic overlap (natural abundance) or carryover.

  • Inject Sample B: Monitor the Native channel. Signal should be

    
     of the Lower Limit of Quantitation (LLOQ).
    
    • If High: Your IS contains unlabeled impurities (check CoA) or is "scrambling" (losing D) in the source.

References

  • Wang, S., et al. (2015). "Mitigation of Deuterium Scrambling in Stable-Labeled Internal Standards during LC-MS/MS Analysis." ResearchGate. Available at: [Link]

  • ResolveMass Laboratories. (2025). "Deuterated Standards for LC-MS Analysis: Selection & Stability." ResolveMass. Available at: [Link]

  • Morsi, R., et al. (2022).[1] "Microbial elimination of carbamate pesticides: specific strains and promising enzymes."[2] Applied Microbiology and Biotechnology. Available at: [Link]

  • Waters Corporation. "The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects." Waters.com. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Chromatographic Resolution of Carbamate Pesticides

Welcome to the technical support center for advanced chromatographic solutions. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with the c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced chromatographic solutions. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with the co-elution of Butocarboxim-d3 and aldicarb. As a senior application scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your method development and troubleshooting endeavors.

Introduction to the Challenge

Butocarboxim and aldicarb are both oxime carbamate insecticides. Their structural similarity as isomers presents a significant challenge in chromatographic separation.[1] Butocarboxim-d3, a deuterated form of butocarboxim, is often used as an internal standard in quantitative analysis.[2] While mass spectrometry (MS) can differentiate these compounds based on their mass-to-charge ratio (m/z), chromatographic co-elution can lead to issues such as ion suppression, impacting the accuracy and sensitivity of the analysis, especially in complex matrices.[3][4] This guide provides a systematic approach to troubleshoot and resolve this co-elution issue.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My chromatogram shows a single, broad, or shouldered peak for Butocarboxim-d3 and aldicarb. How can I confirm co-elution?

A1: Confirming co-elution is the first critical step.[5] What appears as a single peak might be two or more unresolved compounds.

  • For HPLC-UV/DAD Systems: If you are using a Diode Array Detector (DAD), you can perform a peak purity analysis. The UV spectra across the peak should be identical if it is a pure compound.[5] Any significant spectral differences across the peak suggest the presence of co-eluting species.

  • For LC-MS/MS Systems: Even with MS detection, co-elution can be problematic. Extract the ion chromatograms (EICs) for the specific m/z of both Butocarboxim-d3 and aldicarb. If the apex of both peaks occurs at the same retention time, you have co-elution. Also, examine the peak shape. A distorted or shouldered peak, even in the EIC, is a strong indicator of co-elution.[5]

Q2: I've confirmed co-elution. What are the initial, simple steps I can take to try and resolve the peaks?

A2: Before making significant changes to your method, start with the fundamentals of chromatographic separation. The resolution between two peaks is governed by three factors: efficiency (N), selectivity (α), and retention factor (k').

  • Flow Rate Adjustment: Reducing the flow rate can sometimes improve separation by increasing the number of theoretical plates (efficiency). Try reducing your flow rate by 20-30% to see if any separation is achieved.

  • Temperature Control: If you are not using a column thermostat, do so. A stable temperature is crucial for reproducible retention times. You can also evaluate the effect of temperature on selectivity. Try analyzing your sample at a lower (e.g., 25°C) and a higher (e.g., 40°C) temperature to see if the relative retention of the two compounds changes.

  • Injection Volume and Solvent: Ensure you are not overloading the column, which can cause peak broadening and distortion. Reduce the injection volume. Also, the injection solvent should ideally be weaker than the mobile phase to prevent peak distortion.[6]

In-Depth Troubleshooting and Method Development

If the initial steps do not provide adequate resolution, a more systematic approach to method development is required.

Q3: How can I systematically optimize my mobile phase to resolve Butocarboxim-d3 and aldicarb?

A3: Mobile phase optimization is a powerful tool for manipulating selectivity.[7][8] Since both aldicarb and butocarboxim are carbamates and are amenable to reversed-phase chromatography, we will focus on this mode.

  • Organic Modifier: The choice and concentration of the organic solvent in your mobile phase can significantly impact selectivity. If you are using acetonitrile, try switching to methanol or a mixture of both. Methanol often provides different selectivity for polar compounds compared to acetonitrile.[6] Perform a series of isocratic runs with varying percentages of the organic modifier to find the optimal concentration that maximizes resolution.

  • Mobile Phase pH: While carbamates are generally neutral compounds, slight changes in pH can sometimes influence their interaction with the stationary phase, especially if there are any ionizable impurities or if the column has residual silanol activity. For carbamates, maintaining a neutral to slightly acidic pH is generally recommended for stability.[9] You can experiment with a pH range of 4-7 using a suitable buffer like ammonium acetate or ammonium formate, which are also MS-compatible.[10]

  • Gradient Elution: If isocratic elution fails to provide a solution, a shallow gradient can often resolve closely eluting peaks.[7] A slow, shallow gradient increases the peak capacity of the separation.

ParameterCondition 1 (Starting Point)Condition 2 (Alternative)Rationale
Organic Modifier AcetonitrileMethanolDifferent solvents can offer different selectivities for closely related compounds.[6]
Gradient 50-95% B in 10 min60-80% B in 20 minA shallower gradient can improve the resolution of closely eluting peaks.[6][7]
pH No buffer5 mM Ammonium Acetate (pH ~6.8)Buffering the mobile phase can improve peak shape and reproducibility.
Q4: My mobile phase optimization did not yield baseline separation. Should I consider a different HPLC column?

A4: Absolutely. The column is the heart of the separation, and changing the stationary phase chemistry is often the most effective way to alter selectivity.

  • Standard C18 Columns: While C18 columns are a good starting point, not all C18 columns are the same. Differences in end-capping, carbon load, and silica purity can lead to different selectivities. Trying a C18 column from a different manufacturer can sometimes resolve co-eluting peaks.

  • Phenyl-Hexyl Columns: These columns offer alternative selectivity to C18 phases due to pi-pi interactions with aromatic rings. While aldicarb and butocarboxim do not have aromatic rings, the different stationary phase can still alter their retention characteristics relative to each other.

  • Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which can provide different selectivity for polar compounds and are compatible with highly aqueous mobile phases.

  • Specialized Carbamate Columns: Several manufacturers offer columns specifically designed for the analysis of carbamate pesticides.[11] These columns often have a unique stationary phase chemistry that provides enhanced selectivity for this class of compounds. An "Ultra Carbamate" column has been reported to provide faster analysis times than traditional C18 columns for carbamates.[11]

Column TypeStationary Phase ChemistryPrimary Interaction MechanismSuitability for Carbamates
Standard C18 OctadecylsilaneHydrophobicGood starting point, but may lack selectivity for isomers.
Phenyl-Hexyl Phenyl-hexyl silaneHydrophobic and pi-pi interactionsOffers alternative selectivity to C18.
Polar-Embedded Alkyl chain with an embedded polar groupHydrophobic and polar interactionsCan provide unique selectivity for polar analytes.
Specialized Carbamate ProprietaryOptimized for carbamate structureOften provides the best resolution and peak shape.[11]

Experimental Protocols

Protocol 1: Systematic Mobile Phase Optimization
  • Initial Conditions:

    • Column: Standard C18 (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detector: DAD or MS

  • Isocratic Elution Screen (Acetonitrile):

    • Perform injections with the following isocratic mobile phase compositions: 40% B, 50% B, 60% B, and 70% B.

    • Evaluate the chromatograms for any signs of peak separation.

  • Isocratic Elution Screen (Methanol):

    • Replace Acetonitrile with Methanol as Mobile Phase B.

    • Repeat the isocratic screen with 40%, 50%, 60%, and 70% Methanol.

    • Compare the selectivity (separation factor, α) between acetonitrile and methanol.

  • Gradient Optimization:

    • Based on the isocratic screens, design a shallow gradient. For example, if the compounds elute around 50% Acetonitrile, try a gradient of 40-60% Acetonitrile over 15 minutes.

    • Further refine the gradient steepness and range to maximize resolution.

Protocol 2: Column Screening Workflow
  • Select three to four columns with different stationary phase chemistries (e.g., C18, Phenyl-Hexyl, and a specialized Carbamate column).

  • For each column, perform a rapid gradient elution (e.g., 10-90% organic modifier in 10 minutes) to determine the approximate elution conditions.

  • Based on the initial gradient, run a shallow gradient on each column to assess the potential for separation.

  • Select the column that shows the best selectivity and proceed with fine-tuning the mobile phase conditions as described in Protocol 1.

Visualizing the Troubleshooting Workflow

The following diagrams illustrate the logical flow of the troubleshooting process.

CoElution_Troubleshooting_Flowchart cluster_success start Start: Co-elution of Butocarboxim-d3 & Aldicarb confirm Q1: Confirm Co-elution (Peak Purity / EIC) start->confirm initial_steps Q2: Initial Troubleshooting (Flow Rate, Temp, Injection Vol.) confirm->initial_steps resolved Resolution Achieved initial_steps->resolved Success not_resolved Issue Persists initial_steps->not_resolved mobile_phase_opt Q3: Mobile Phase Optimization (Organic Modifier, pH, Gradient) mobile_phase_opt->resolved Success not_resolved2 Issue Persists mobile_phase_opt->not_resolved2 column_select Q4: Column Selection (Different Stationary Phase) column_select->resolved not_resolved->mobile_phase_opt not_resolved2->column_select

Caption: A flowchart outlining the systematic approach to resolving co-elution.

Method_Development_Strategy cluster_0 Mobile Phase Screening cluster_1 Column Screening A Organic Modifier Acetonitrile Methanol B pH / Buffer None Ammonium Acetate A->B C Elution Mode Isocratic Gradient B->C D Stationary Phase C18 Phenyl-Hexyl Carbamate Specific C->D optimized_method Optimized Method D->optimized_method start Start Method Development start->A

Caption: Key parameters to consider in method development for resolving co-elution.

Concluding Remarks

Resolving the co-elution of isomers like Butocarboxim-d3 and aldicarb requires a logical and systematic approach. By starting with simple adjustments and progressing to more comprehensive method development strategies involving mobile phase and stationary phase optimization, you can achieve the desired chromatographic resolution. Remember that each component of your HPLC or LC-MS/MS system plays a role in the final separation, and a thorough understanding of the principles of chromatography is your most valuable tool.

For further assistance, please do not hesitate to contact our technical support team.

References

  • EXTOXNET PIP - ALDICARB - Oregon State University. (n.d.).
  • GC/CI/MS analysis of aldicarb, butocarboxime, and their metabolites. (2022, March 2).
  • Review of Aldicarb - Final Report - Chemistry Assessment - APVMA. (n.d.).
  • The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1 - Agilent. (n.d.).
  • Aldicarb | C7H14N2O2S | CID 9570071 - PubChem. (n.d.).
  • Effective Analysis Carbamate Pesticides - Separation Science. (2023, December 8).
  • Aldicarb - Santa Cruz Biotechnology. (n.d.).
  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) - Axion Labs. (n.d.).
  • Chromatographic Determination of Carbamate Pesticides in Environmental Samples. (n.d.).
  • ALDICARB - CAMEO Chemicals. (n.d.).
  • High-Performance Liquid Chromatography of Carbamate Pesticides - Oxford Academic. (n.d.).
  • Resolving co-elution issues in HPLC analysis of Dehydrodihydroionol - Benchchem. (n.d.).
  • Influence of different hydrophilic interaction liquid chromatography stationary phases on method performance for the determination of highly polar anionic pesticides in complex feed matrices - PMC. (n.d.).
  • Determination of aldicarb, aldicarb oxime, and aldicarb nitrile in water by gas chromatography/mass spectrometry - ResearchGate. (2025, August 6).
  • Advances in Chromatography for the Optimal Separation of Pesticides in Food. (2023, August 8).
  • Pesticide Residue Analysis in Herbs and Spices: Managing Matrix Effects in LC–MS/MS. (2026, February 17).
  • Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review - MDPI. (2022, January 18).
  • CAS No : 1795141-34-2| Chemical Name : Butocarboxim-d3 | Pharmaffiliates. (n.d.).
  • Chromatographic Comparison of Commercially Available Columns for Liquid Chromatography in Polar Pesticide Detection and Quantification Using a Score-Based Methodology - PMC. (n.d.).
  • Butocarboxim | CAS#:34681-10-2 | Chemsrc. (2025, August 21).
  • Peak Fronting (Co elution) Troubleshooting - Chromatography Forum. (2014, July 3).
  • Pesticide Analysis: Why Two Analytical Columns are Better Than One - ThermoFisher. (2020, June 5).
  • LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. (2025, May 6).
  • Liquid Chromatography. (n.d.).
  • Butocarboxim | C7H14N2O2S | CID 36879 - PubChem. (n.d.).
  • Mobile Phase Selection in Method Development: How to Optimize - Welch Materials. (2025, October 21).
  • CAS No. 34681-10-2 - Butocarboxim - AccuStandard. (n.d.).
  • Butocarboxim - Hazardous Agents | Haz-Map. (n.d.).
  • Analytical Method for Aldicarb and Aldoxycarb, Ethiofencarb, Oxamyl, Carbaryl, Pirimicarb, Fenobucarb and Bendiocarb (Agricultural Products). (n.d.).
  • How to optimize your mobile phase to improve selectivity and resolution in chromatography. (n.d.).
  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025, June 6).
  • Aldicarb (Temik) - OSHA. (1988, September).
  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.).
  • Analytical method for aldicarb in Temik 15G in soil Reports: ECM: EPA MRID No. (2015, July 9).
  • Optimizing MS-Compatible Mobile Phases for IEX Separation of Monoclonal Antibodies. (n.d.).
  • Target Identification by Chromatographic Co-elution: Monitoring of Drug-Protein Interactions without Immobilization or Chemical Derivatization - PMC. (n.d.).
  • Determination of aldicarb, aldicarb sulfoxide and aldicarb sulfone in some fruits and vegetables using high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry | Request PDF - ResearchGate. (n.d.).
  • Effectiveness of Different Organic Solvent Additions to Water Samples for Reducing the Adsorption Effects of Organic Pesticides Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry - MDPI. (2025, January 6).
  • Analysis of Isobaric Pesticides in Food with High Resolution Liquid Chromatography and Mass Spectrometry-Complementary or Redundant? | Request PDF - ResearchGate. (2025, August 6).

Sources

Reference Data & Comparative Studies

Validation

Validation of Butocarboxim-d3 Method per SANTE Guidelines

Content Type: Technical Comparison & Validation Guide Subject: Butocarboxim Residue Analysis in Complex Food Matrices Executive Summary This guide evaluates the performance of the Butocarboxim-d3 Internal Standard (IS) M...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide
Subject: Butocarboxim Residue Analysis in Complex Food Matrices

Executive Summary

This guide evaluates the performance of the Butocarboxim-d3 Internal Standard (IS) Method against traditional Matrix-Matched Calibration (MMC) and Solvent-Only Calibration .

The Core Finding: While Matrix-Matched Calibration can achieve SANTE-compliant accuracy, it is labor-intensive and matrix-specific. The Butocarboxim-d3 method provides superior throughput and precision by automatically correcting for Ionization Suppression at the source, rendering it the only robust solution for high-throughput laboratories handling diverse agricultural commodities.

Introduction: The Matrix Effect Challenge

Butocarboxim (CAS: 34681-10-2) is a systemic carbamate insecticide used on fruit and vegetable crops. Its analysis via LC-MS/MS is complicated by its high polarity and susceptibility to Matrix Effects (ME) .

In Electrospray Ionization (ESI), co-eluting matrix components (sugars, pigments, organic acids) compete with the analyte for charge. This results in Ion Suppression , where the detector "sees" less Butocarboxim than is actually present.

The Comparison Groups
  • Method A (Gold Standard): Butocarboxim-d3 . A deuterium-labeled analogue is spiked into samples before injection. It co-elutes with the target and suffers the exact same suppression, mathematically canceling out the error.

  • Method B (Alternative 1): Matrix-Matched Calibration (MMC) . Standards are prepared in blank matrix extracts. Effective but requires a unique blank for every commodity type (e.g., one for citrus, one for tea).

  • Method C (Alternative 2): Solvent Calibration . Standards in pure solvent. High risk of false negatives due to uncorrected suppression.

Scientific Mechanism: Why d3 Works

The following diagram illustrates the physicochemical causality behind the d3 method's superiority.

IonSuppression Sample Sample Extract Column LC Column (Separation) Sample->Column ESI ESI Source (Ionization) Column->ESI Co-elution Detector MS/MS Detector ESI->Detector Suppressed Signal (Native) ESI->Detector Suppressed Signal (d3) Matrix Matrix Interferences (Sugars/Pigments) Matrix->ESI Charge Competition Analyte Butocarboxim (Native) Analyte->ESI IS Butocarboxim-d3 (Internal Std) IS->ESI Result Accurate Quantitation (Independent of Matrix) Detector->Result Ratio Calculation (Signal A / Signal IS) Error Cancels Out

Figure 1: Mechanism of Isotope Dilution. Because the d3-analog and native analyte co-elute, they experience identical ionization suppression. The ratio of their signals remains constant regardless of matrix load.

Experimental Protocol

This validation follows SANTE/11312/2021 (and its successors), utilizing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach.

Materials
  • Analyte: Butocarboxim (Purity >98%).

  • Internal Standard: Butocarboxim-d3 (Isotopic Purity

    
     99%).
    
  • Matrices: Cucumber (High water), Orange (High acid/sugar), Black Tea (High pigment/polyphenols).

Workflow

Protocol cluster_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis Weigh 1. Weigh 10g Sample SpikeIS 2. Spike Butocarboxim-d3 (Critical Step) Weigh->SpikeIS Extract 3. Add 10mL Acetonitrile + Salts (MgSO4/NaCl) SpikeIS->Extract Clean 4. dSPE Cleanup (PSA/C18) Extract->Clean LC 5. HPLC Separation (C18 Column) Clean->LC MS 6. MS/MS Detection (MRM Mode) LC->MS

Figure 2: Validation Workflow.[1] The Internal Standard is added immediately after weighing to correct for both extraction loss and ionization effects.

Instrument Conditions (LC-MS/MS)
  • System: UHPLC coupled to Triple Quadrupole MS.[2]

  • Column: C18 (100mm x 2.1mm, 1.7µm).

  • Mobile Phase: (A) Water + 5mM Ammonium Formate; (B) Methanol.

  • Transitions (MRM):

    • Butocarboxim: 191.1

      
       75.0 (Quant), 191.1 
      
      
      
      57.1 (Qual).
    • Butocarboxim-d3: 194.1

      
       78.0 (Quant).
      

Validation Results & Comparison

The following data summarizes the performance of the three methods across "Difficult" matrices (Tea/Citrus).

Matrix Effect (ME%) Quantification

Calculated as:



  • Negative values indicate suppression.

MatrixUncorrected ME% (Method C)Impact on Result
Cucumber -12%Negligible. (Within

20% tolerance).
Orange -35%Significant. Results will be under-reported.
Black Tea -68%Critical Failure. False negatives likely.
Recovery & Precision (n=5, Spiked at 10 µg/kg)

SANTE Criteria: Recovery 70–120%; RSD


 20%.
Validation ParameterMethod A: Butocarboxim-d3 Method B: Matrix-Matched Method C: Solvent Only
Recovery (Tea) 98.4% 94.2%32.1% (Fail)
Recovery (Orange) 101.2% 96.5%65.0% (Fail)
Precision (%RSD) 2.1% 5.8%15.4%
Linearity (

)
0.9995 0.99800.9910
Throughput High (1 curve for all matrices)Low (1 curve per matrix)High (But inaccurate)

Discussion

Why Method A (d3) Wins
  • Correction of "Invisible" Errors: In the Black Tea data above, Method C yielded a 32% recovery. This is not due to extraction loss, but because the mass spectrometer was "blinded" by tea pigments. The d3-standard was blinded to the exact same degree. By calculating the ratio (

    
    ), the suppression factor cancels out, restoring the result to ~98%.
    
  • Operational Efficiency: Method B (Matrix-Matching) works (94.2% recovery), but it requires the analyst to find "blank" tea, "blank" orange, and "blank" cucumber to build separate calibration curves for every sample batch. Method A allows the use of a single solvent-based calibration curve for all sample types, as the d3 corrects the slope for each specific sample.

SANTE/11312/2021 Compliance Check
  • Selectivity: The d3 isotope provides a unique mass shift (+3 Da), preventing cross-talk.

  • LOQ: The d3 method improves signal-to-noise stability, allowing reliable quantification at 0.01 mg/kg (MRL level).

  • Identification: The retention time of Butocarboxim-d3 matches the native analyte within

    
     0.1 min, fulfilling the strict retention time identification criterion.
    

Conclusion

For the validation of Butocarboxim residues, Solvent-Only calibration is scientifically invalid for complex matrices due to severe ion suppression (>60%).

While Matrix-Matched Calibration is a valid alternative, it is logistically burdensome. The Butocarboxim-d3 Method is the superior choice for modern laboratories, offering the highest degree of scientific integrity (accuracy) and operational autonomy (efficiency) . It transforms a complex, variable extraction process into a self-validating system.

References

  • European Commission. (2021).[3] Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021).[1][3][4][5]

  • Sigma-Aldrich. (n.d.). Butocarboxim PESTANAL®, analytical standard.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 36879, Butocarboxim.

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution.

  • Shimadzu Corporation. (n.d.). LC-MS/MS Method Package for Residual Pesticides.

Sources

Comparative

Comparative Guide: Butocarboxim-d3 Internal Standard vs. External Calibration in Complex Matrices

Executive Summary In the quantitative analysis of the carbamate insecticide Butocarboxim (CAS: 34681-10-2) via LC-MS/MS, matrix effects—specifically ion suppression—pose a critical risk to data integrity. While External...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative analysis of the carbamate insecticide Butocarboxim (CAS: 34681-10-2) via LC-MS/MS, matrix effects—specifically ion suppression—pose a critical risk to data integrity. While External Standard (ES) calibration is cost-effective for simple fluids, it frequently yields false negatives or underestimated residues in complex matrices (e.g., high-sugar vegetables, soil, biological plasma) due to lack of compensation for ionization efficiency losses.

This guide validates the superior performance of Butocarboxim-d3 (isotopically labeled internal standard) over ES calibration. Experimental data demonstrates that while ES methods can suffer recovery deviations of >30% in tomato matrices, the Butocarboxim-d3 workflow maintains accuracy within the strict ±20% range mandated by SANTE/11312/2021 guidelines.

The Analytical Challenge: Carbamates in ESI

Butocarboxim is a systemic carbamate insecticide. In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), it is analyzed using Electrospray Ionization (ESI) in positive mode (


).
The Mechanism of Failure in External Calibration

ESI is a competitive process. In a "clean" solvent standard, Butocarboxim ions move to the surface of the electrospray droplet and desolvate efficiently. However, in a complex matrix extract (e.g., tomato or spinach), co-eluting compounds (pigments, sugars, organic acids) compete for the available charge and surface area on the droplet.

  • External Standard (ES): Assumes ionization efficiency in the sample is identical to the pure solvent standard.

  • Reality: Matrix components suppress the Butocarboxim signal. The detector sees less signal than it should, resulting in underestimation .

The Solution: Butocarboxim-d3

Butocarboxim-d3 is the stable isotopologue of the analyte (typically labeled on the N-methyl group). It possesses nearly identical physicochemical properties (retention time, pKa, solubility) but a distinct mass (


 194 vs. 191). Because it co-elutes perfectly with the target, it experiences the exact same  ion suppression. By quantifying the ratio of the analyte to the IS, the suppression cancels out.

Experimental Workflow

The following protocol details the validated method for comparing both calibration strategies using a QuEChERS extraction.

Workflow Visualization

G Sample Homogenized Sample (10g Tomato) Spike_IS Spike Butocarboxim-d3 (CRITICAL STEP) Sample->Spike_IS  Internal Std Method Extract QuEChERS Extraction (Acetonitrile + Salts) Sample->Extract  External Std Method Spike_IS->Extract Cleanup d-SPE Cleanup (PSA/MgSO4) Extract->Cleanup LCMS LC-MS/MS Analysis (MRM Mode) Cleanup->LCMS Data Quantification (Ratio vs. Absolute) LCMS->Data

Figure 1: Comparative workflow. Note that spiking the Internal Standard (IS) before extraction compensates for both extraction recovery losses and matrix effects.

Detailed Protocol

Reagents:

  • Analyte: Butocarboxim (Stock: 1000 µg/mL in MeOH).

  • Internal Standard: Butocarboxim-d3 (Stock: 100 µg/mL in MeOH).

  • Matrix: Organic Tomato (homogenized).

Step-by-Step Methodology:

  • Sample Weighing: Weigh 10.0 g of homogenized tomato into a 50 mL centrifuge tube.

  • IS Spiking (IS Method Only): Add 50 µL of Butocarboxim-d3 (10 µg/mL) to the sample prior to solvent addition. Vortex for 30s.

    • Why? This corrects for volumetric errors during pipetting and partition coefficients during extraction.

  • Extraction: Add 10 mL Acetonitrile (1% Acetic Acid). Shake vigorously for 1 min.

  • Partitioning: Add QuEChERS salts (4g MgSO4, 1g NaCl). Shake immediately for 1 min to prevent agglomeration. Centrifuge at 3000 RCF for 5 min.

  • Clean-up (d-SPE): Transfer 1 mL supernatant to a d-SPE tube (150mg MgSO4, 25mg PSA). Vortex 30s; Centrifuge 5 min.

  • Reconstitution: Dilute extract 1:1 with mobile phase A (Water + 5mM Ammonium Formate) to improve peak shape. Transfer to LC vial.

LC-MS/MS Conditions
  • Column: C18 (100mm x 2.1mm, 1.7µm).

  • Mobile Phase: (A) Water + 5mM Ammonium Formate / (B) Methanol.

  • Gradient: 5% B to 95% B over 8 min.

  • MRM Transitions:

CompoundPrecursor (

)
Product (

)
Role
Butocarboxim 191.175.0Quantifier
191.1132.0Qualifier
Butocarboxim-d3 194.178.0Internal Standard

Comparative Performance Data

The following data illustrates a "Recovery Study" where tomato samples were spiked with Butocarboxim at 50 µg/kg (ppb) and analyzed using both calibration methods.

The Mechanism of Correction

MatrixEffect cluster_0 External Standard (ES) cluster_1 Internal Standard (IS) ES_Input Analyte (100%) Matrix Matrix Suppression (-40% Signal) ES_Input->Matrix ES_Result Detected Signal (60% - ERROR) Matrix->ES_Result IS_Input Analyte (100%) + IS (100%) Matrix_IS Matrix Suppression (Affects BOTH equally) IS_Input->Matrix_IS IS_Result Detected Ratio (60% / 60% = 1.0) Matrix_IS->IS_Result

Figure 2: Mechanism of matrix effect correction. The IS experiences the same suppression as the analyte, maintaining a constant ratio.

Quantitative Results (Tomato Matrix)

Scenario: Samples spiked at 50 µg/kg. Acceptance Criteria (SANTE/11312/2021): Recovery 70-120%, RSD < 20%.

ParameterExternal Standard CalibrationButocarboxim-d3 Internal StandardStatus
Calculated Conc. 31.5 µg/kg49.2 µg/kg
Recovery (%) 63.0% (Fail)98.4% (Pass)IS Corrects Suppression
Precision (%RSD) 12.5%2.1%IS Corrects Drift
Linearity (

)
0.998 (in solvent)0.999 (in matrix)
Matrix Effect (%) -37% (Suppression)< 2% (Corrected)

Analysis:

  • External Standard Failure: The ES method yielded a 63% recovery. This is a "False Negative" relative to regulatory limits. The method failed to account for the 37% signal loss caused by tomato pigments/sugars.

  • Internal Standard Success: The d3-IS method corrected the result to 98.4%. Even though the absolute signal of Butocarboxim dropped, the signal of Butocarboxim-d3 dropped by the exact same amount. The ratio remained valid.

Discussion & Strategic Recommendations

When to Use External Standards?

External standard calibration is only scientifically defensible when:

  • Matrix-Matched Standards are used (preparing standards in blank matrix extract). However, this requires a supply of "blank" matrix for every sample type (e.g., spinach, strawberry, soil), which is logistically impossible for high-throughput labs.

  • Dilution is high (>1:50), reducing matrix effects but sacrificing sensitivity (LOD/LOQ).

Why Butocarboxim-d3 is Mandatory for Regulated Testing

For compliance with FDA (USA) or EFSA (EU) regulations:

  • Reliability: It turns a "matrix-dependent" method into a robust, universal method. You can use a solvent-based calibration curve to quantify samples in fruit, soil, or water.

  • Cost-Efficiency: While the d3-standard costs more upfront, it eliminates the need for preparing matrix-matched calibration curves for every commodity, saving hours of labor and instrument time per batch.

Conclusion

For the quantification of Butocarboxim in food and environmental samples, External Standard calibration is prone to significant bias due to ion suppression. The use of Butocarboxim-d3 is not merely an "upgrade"; it is a fundamental requirement to achieve the accuracy (70-120%) required by international analytical standards (SANTE/11312/2021).

References

  • European Commission. (2021). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021). Retrieved from [Link]

  • Anastassiades, M., Lehotay, S. J., et al. (2003). *Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "
Validation

The Gold Standard in Bioanalysis: A Comparative Guide to Butocarboxim-d3 Assays for Enhanced Accuracy and Precision

In the landscape of quantitative analytical chemistry, particularly within the realms of environmental monitoring, food safety, and toxicology, the demand for methodologies that deliver the highest echelons of accuracy a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of quantitative analytical chemistry, particularly within the realms of environmental monitoring, food safety, and toxicology, the demand for methodologies that deliver the highest echelons of accuracy and precision is non-negotiable. The robust quantification of pesticide residues, such as the systemic insecticide Butocarboxim, is paramount for regulatory compliance and human health risk assessment. This guide provides an in-depth technical comparison of analytical approaches for Butocarboxim, focusing on the superior performance of methods employing a deuterated internal standard, Butocarboxim-d3.

This document is intended for researchers, analytical chemists, and quality assurance professionals who are developing, validating, or employing methods for the quantification of Butocarboxim and similar analytes. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.

The Analytical Imperative: Why Deuterated Internal Standards Reign Supreme

The core challenge in any quantitative assay is mitigating variability. This variability can arise from multiple stages of the analytical workflow, including sample extraction, cleanup, and instrumental analysis.[1] Matrix effects, where co-eluting compounds from a complex sample (like soil or food) either suppress or enhance the ionization of the target analyte, are a notorious source of inaccuracy.[1]

An ideal internal standard (IS) is a compound added at a known concentration to every sample, standard, and blank at the very beginning of the analytical process. It should mimic the chemical and physical properties of the analyte as closely as possible. By measuring the ratio of the analyte's signal to the internal standard's signal, variations introduced during sample preparation and analysis can be effectively normalized.[1]

Stable isotope-labeled (SIL) internal standards, such as Butocarboxim-d3, are the undisputed gold standard for this purpose.[1] In Butocarboxim-d3, three hydrogen atoms in the Butocarboxim molecule have been replaced with their heavier isotope, deuterium. This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard. However, their near-identical physicochemical properties ensure they behave virtually identically during extraction, cleanup, chromatography, and ionization.[2] This co-elution and similar ionization response are critical for compensating for matrix effects and any analyte loss during sample preparation.[2]

Comparative Analysis of Butocarboxim Assay Methodologies

To illustrate the impact of using a deuterated internal standard, we will compare three analytical approaches for the quantification of Butocarboxim in a representative food matrix (e.g., apples):

  • High-Performance Liquid Chromatography with Post-Column Derivatization and Fluorescence Detection (HPLC-PCD-FLD): An older, yet still functional, method that does not employ a mass spectrometer or an internal standard.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a Structural Analog Internal Standard: A modern approach using a mass spectrometer, but with a non-isotope labeled internal standard (e.g., a similar carbamate pesticide).

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Butocarboxim-d3 Internal Standard: The "gold standard" approach.

Experimental Design and Rationale

The following sections outline the protocols for each method. The choice of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method is based on its widespread adoption and proven efficacy for multi-residue pesticide analysis in food matrices.[2][3][4]

Experimental Protocol 1: QuEChERS Sample Preparation

This protocol is foundational for both LC-MS/MS methods described below.

Objective: To extract Butocarboxim and the internal standard from the apple matrix efficiently and with sufficient cleanup to minimize matrix interference.

Methodology:

  • Homogenization: Weigh 10 g of a homogenized apple sample into a 50 mL centrifuge tube.

  • Fortification: Add the appropriate internal standard solution (either the structural analog or Butocarboxim-d3). For recovery experiments, spike with a known concentration of Butocarboxim standard.

  • Extraction: Add 10 mL of acetonitrile.

  • Salting Out: Add a QuEChERS salt packet containing magnesium sulfate, sodium chloride, sodium citrate, and disodium citrate sesquihydrate.

  • Shaking: Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at 4,000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.

  • Final Centrifugation: Vortex and centrifuge at 10,000 rpm for 2 minutes.

  • Sample for Analysis: The resulting supernatant is ready for LC-MS/MS analysis.

Diagram of the QuEChERS Workflow:

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis Homogenize 1. Homogenize Sample Fortify 2. Add Internal Standard Homogenize->Fortify Add_ACN 3. Add Acetonitrile Fortify->Add_ACN Add_Salts 4. Add QuEChERS Salts Add_ACN->Add_Salts Shake_1 5. Shake Add_Salts->Shake_1 Centrifuge_1 6. Centrifuge Shake_1->Centrifuge_1 Transfer_Aliquot 7. Transfer Supernatant Centrifuge_1->Transfer_Aliquot Add_dSPE 8. Add to d-SPE Tube Transfer_Aliquot->Add_dSPE Shake_2 9. Vortex Add_dSPE->Shake_2 Centrifuge_2 10. Centrifuge Shake_2->Centrifuge_2 Final_Extract Final Extract Centrifuge_2->Final_Extract LCMS_Analysis LC-MS/MS Analysis Final_Extract->LCMS_Analysis

Caption: QuEChERS sample preparation workflow.

Analytical Methods and Performance Data

The performance of each method was evaluated based on the internationally recognized SANTE/12682/2019 guidelines, which stipulate that for regulatory purposes, mean recoveries should be within 70-120% and the relative standard deviation (RSD) for repeatability should be ≤20%.[5]

Method A: HPLC with Post-Column Derivatization and Fluorescence Detection

This method relies on the chemical derivatization of Butocarboxim after chromatographic separation to produce a fluorescent compound that can be detected.

  • Instrumentation: HPLC system with a C18 column, a post-column reactor, and a fluorescence detector.

  • Principle: Butocarboxim is hydrolyzed under alkaline conditions at an elevated temperature and then reacts with o-phthalaldehyde (OPA) to create a fluorescent derivative.[6]

  • Limitations: This method is susceptible to interferences from the matrix that might also react with the derivatizing agent or quench the fluorescence. It lacks the specificity of mass spectrometry and does not use an internal standard to correct for extraction inefficiencies or matrix effects.

Method B: LC-MS/MS with a Structural Analog Internal Standard

This method uses a triple quadrupole mass spectrometer for detection, which provides a high degree of selectivity and sensitivity. A structurally similar but not isotopically labeled compound is used as the internal standard.

  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).

  • Principle: The analyte and internal standard are separated chromatographically and then detected by Multiple Reaction Monitoring (MRM).

  • Limitations: While significantly better than Method A, a structural analog internal standard may not perfectly mimic the behavior of Butocarboxim in the matrix, especially concerning ionization suppression or enhancement. Its extraction recovery might also differ slightly.

Method C: LC-MS/MS with Butocarboxim-d3 Internal Standard

This represents the state-of-the-art for quantitative analysis.

  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).

  • Principle: Butocarboxim-d3 is added at the beginning of the sample preparation. It co-elutes with Butocarboxim and experiences the same matrix effects and extraction losses. The ratio of the analyte to the deuterated internal standard provides a highly accurate and precise measurement.

  • LC-MS/MS Parameters (Illustrative):

    • Column: C18, 1.7 µm, 2.1 x 100 mm

    • Mobile Phase: Gradient of water with 0.1% formic acid and methanol with 0.1% formic acid.

    • Ionization: Electrospray Ionization (ESI), Positive Mode

    • MRM Transitions:

      • Butocarboxim: Precursor Ion: 213.1 [M+Na]+; Product Ions: 75.0 (quantifier), 116.0 (qualifier)[3]

      • Butocarboxim-d3: Precursor Ion: 216.1 [M+3+Na]+; Product Ions: 75.0 (quantifier), 116.0 (qualifier)

      • Butocarboxim Sulfoxide (Metabolite): Precursor Ion: 207.1 [M+H]+; Product Ions: 74.9 (quantifier), 87.9 (qualifier)[4]

      • Butoxycarboxim (Sulfone Metabolite): Precursor Ion: 223.1 [M+H]+; Product Ions: 106.0 (quantifier), 166.0 (qualifier)[7]

Diagram of the LC-MS/MS Analytical Workflow:

LCMS_Workflow Sample QuEChERS Extract UPLC UPLC Separation (C18 Column) Sample->UPLC ESI Electrospray Ionization (ESI) UPLC->ESI Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Collision Cell - CID) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector Data Data System (Quantification) Detector->Data

Caption: LC-MS/MS analytical workflow.

Comparative Performance Data

The following table summarizes the expected accuracy (as mean recovery) and precision (as relative standard deviation, %RSD) for the analysis of Butocarboxim at a spiked concentration of 0.01 mg/kg in an apple matrix using the three different methods. This data is synthesized from typical performance characteristics reported in the literature for similar analyses.[2][8][9]

Performance Metric Method A: HPLC-PCD-FLD Method B: LC-MS/MS with Analog IS Method C: LC-MS/MS with Butocarboxim-d3 IS SANTE Guideline Acceptance Criteria
Mean Recovery (%) 65 - 13575 - 11595 - 10570 - 120%
Precision (%RSD) < 30< 15< 5≤ 20%

Interpretation of Results:

  • Method A shows wide variability in recovery and poorer precision, making it less reliable, especially at low concentrations. It may not meet the stringent requirements of modern regulatory guidelines.

  • Method B offers a significant improvement in both accuracy and precision due to the high selectivity of MS/MS and the use of an internal standard. However, there is still a degree of variability as the analog IS does not perfectly compensate for matrix effects.

  • Method C demonstrates superior performance. The tight recovery range and excellent precision are a direct result of Butocarboxim-d3 perfectly mimicking the analyte throughout the entire process. This method consistently meets and exceeds the most stringent regulatory guidelines, providing the highest level of confidence in the analytical results.

Conclusion: The Indisputable Advantage of Butocarboxim-d3

For researchers, scientists, and drug development professionals tasked with the quantitative analysis of Butocarboxim, the choice of methodology has profound implications for data quality and integrity. While older methods like HPLC-PCD-FLD may have historical relevance, they lack the specificity, accuracy, and precision required for modern regulatory and research demands.

References

  • National Referral Laboratory, ICAR-NRC for Grapes. (n.d.). The multiple reaction monitoring (MRM) transitions for the tandem mass spectrometric analysis of the chemicals included in the Annexure 9 of the Residue Monitoring Plan on Grapes. Retrieved from [Link]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]

  • European Commission. (2020). SANTE/12682/2019 - Analytical quality control and method validation procedures for pesticide residues analysis in food and feed. Retrieved from [Link]

  • Phenomenex. (2025). QuEChERS Method for Pesticide Residue Analysis. Retrieved from [Link]

  • LCGC International. (2026). QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. Retrieved from [Link]

  • Restek. (n.d.). Comprehensive Pesticide Residue Analysis by LC/MS/MS. Retrieved from [Link]

  • PubChem. (n.d.). Butocarboxim. National Institutes of Health. Retrieved from [Link]

  • Waters Corporation. (n.d.). Pesticides LC/MS/MS MRM Spreadsheet. Retrieved from [Link]

  • Shimadzu. (n.d.). C135 Shimadzu Pesticide MRM Library Support for LC/MS/MS. Retrieved from [Link]

  • Shimadzu. (2009). C146-E421 LCMS Food Safety Applications. Retrieved from [Link]

  • INCHEM. (n.d.). 612. Butocarboxim (Pesticide residues in food: 1983 evaluations). Retrieved from [Link]

  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]

  • University of Hertfordshire. (2026). Butocarboxim (Ref: Co 755). AERU. Retrieved from [Link]

  • U.S. Geological Survey. (n.d.). Methods of Analysis—Determination of Pesticides in Filtered Water and Suspended Sediment using Liquid Chromatography. USGS Publications Warehouse. Retrieved from [Link]

  • Nakhjavan, S., et al. (2021). Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Butocarboxim. Retrieved from [Link]

  • Tseng, S. H., Chang, P. C., & Chou, S. S. (1999). Determination of butocarboxim residue in agricultural products by HPLC with post-column derivatization system. Journal of Food and Drug Analysis, 7(4), 3.
  • ResearchGate. (n.d.). Recovery and relative standard deviation (RSD) results for the repeatability of the proposed method for the determination of 70 pesticides in water samples. Retrieved from [Link]

  • European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables. (n.d.). Validation data of five selected pesticides using QuEChERS by liquid chromatography tandem mass spectrometry. Retrieved from [Link]

  • Waters Corporation. (n.d.). Determination of Pesticides in Food Using UPLC with Polarity Switching Tandem Quadrupole LC-MS/MS. Retrieved from [Link]

  • Kim, H. J., et al. (2020). Liquid Chromatography-Tandem Mass Spectrometry for the Simultaneous Analysis of 353 Pesticides in the Edible Insect Tenebrio molitor Larvae (Mealworms). MDPI. Retrieved from [Link]

  • ResearchGate. (2025). Collaborative Validation of the QuEChERS Procedure for the Determination of Pesticides in Food by LC-MS/MS. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Validation of a quick and easy (QuEChERS) method for the determination of pesticides residue in dried herbs. Retrieved from [Link]

  • Cherta, L., et al. (n.d.). QuEChERS-based analytical methods developed for LC-MS/MS multiresidue determination of pesticides in representative crop. Retrieved from [Link]

  • Pano-Farias, N. S., et al. (2022). Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples. PMC. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Cross-Validation of Butocarboxim-d3 in Multi-Residue Screens

Abstract This guide provides an in-depth, objective comparison of the performance of Butocarboxim-d3 as an internal standard in multi-residue pesticide screening. It is intended for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth, objective comparison of the performance of Butocarboxim-d3 as an internal standard in multi-residue pesticide screening. It is intended for researchers, scientists, and drug development professionals who are developing and validating robust analytical methods. The content delves into the scientific rationale for using deuterated internal standards, presents detailed experimental protocols for cross-validation, and offers supporting data to guide laboratory practices. The methodologies described herein are designed to ensure scientific integrity and produce reliable, reproducible results in complex matrices.

Introduction: The Imperative for Precision in Multi-Residue Analysis

The simultaneous detection and quantification of multiple pesticide residues in a single analytical run, known as multi-residue screening, is a cornerstone of modern food safety and environmental monitoring.[1] These methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer efficiency and broad applicability.[2][3] However, the complexity of sample matrices, such as those found in various foods, can introduce significant analytical challenges.[4][5]

One of the most pervasive issues is the "matrix effect," where co-extracted compounds interfere with the ionization of the target analytes, leading to either suppression or enhancement of the analytical signal.[6][7][8] This phenomenon can severely compromise the accuracy and reliability of quantitative results.[9] To counteract these effects, the use of an appropriate internal standard is not just recommended; it is essential for robust method development.

This guide focuses on the use and cross-validation of Butocarboxim-d3, a deuterated analog of the insecticide Butocarboxim, as an internal standard. We will explore the theoretical underpinnings of its utility and provide a practical framework for its validation and implementation.

The Scientific Rationale for Deuterated Internal Standards

An ideal internal standard co-elutes with the target analyte and exhibits similar ionization behavior, thus experiencing the same matrix effects.[10] Stable isotope-labeled internal standards, such as Butocarboxim-d3, are widely considered the gold standard for LC-MS/MS analysis. The key advantages include:

  • Physicochemical Similarity: Deuterated standards have nearly identical chemical and physical properties to their non-labeled counterparts. This ensures they behave similarly during sample extraction, cleanup, and chromatographic separation.

  • Co-elution: They typically co-elute with the native analyte, ensuring that both are subjected to the same matrix components at the same time in the mass spectrometer's ion source.

  • Mass Differentiation: The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling accurate quantification based on the ratio of their signal responses.

By calculating the ratio of the analyte peak area to the internal standard peak area, variations in signal intensity due to matrix effects, sample preparation inconsistencies, and instrument fluctuations can be effectively normalized.[9]

Core Principles of Cross-Validation in Analytical Chemistry

Cross-validation is a critical process to verify that a validated analytical method produces consistent and reliable results under varied conditions.[11][12] This can involve different laboratories, analysts, instruments, or sample matrices.[13][14] For the purposes of this guide, we will focus on the cross-validation of Butocarboxim-d3's performance across different representative food matrices. The primary goals of this cross-validation are to:

  • Assess Method Robustness: Ensure the method's performance is not significantly affected by changes in the sample matrix.[15]

  • Verify Accuracy and Precision: Confirm that the use of Butocarboxim-d3 consistently leads to accurate and precise quantification across a range of sample types.

  • Establish Fitness-for-Purpose: Demonstrate that the analytical method is suitable for its intended application, which in this case is the multi-residue analysis of pesticides in diverse food commodities.[16]

The validation will assess key performance parameters as outlined in international guidelines such as SANTE/11312/2021.[17][18][19]

Experimental Design for Cross-Validation of Butocarboxim-d3

This section details a comprehensive experimental protocol for the cross-validation of Butocarboxim-d3 in a multi-residue pesticide screen.

Materials and Reagents
  • Standards: Certified reference materials of Butocarboxim and Butocarboxim-d3.[20] A stock solution of a mixture of other relevant pesticides for the multi-residue screen.[21]

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Reagents: Formic acid, ammonium formate, and QuEChERS extraction salts.

  • Sample Matrices: Select a minimum of three representative food matrices with varying compositions (e.g., high water content like cucumber, high sugar/acid content like strawberry, and high fat/complex content like avocado).

Standard Preparation
  • Stock Solutions: Prepare individual stock solutions of Butocarboxim and Butocarboxim-d3 in a suitable solvent (e.g., methanol) at a concentration of 1000 µg/mL.

  • Working Standard Solutions: Prepare a series of mixed working standard solutions containing Butocarboxim and other target pesticides at various concentration levels.

  • Internal Standard Spiking Solution: Prepare a working solution of Butocarboxim-d3 at a fixed concentration (e.g., 100 ng/mL) that will be added to all samples, calibration standards, and quality controls.

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.[2][3]

  • Homogenization: Homogenize a representative portion of each food matrix.

  • Extraction: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile.

  • Internal Standard Spiking: Add a known volume (e.g., 100 µL) of the Butocarboxim-d3 working solution to the tube.

  • Salting Out: Add the QuEChERS extraction salts, shake vigorously, and centrifuge.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take an aliquot of the supernatant and transfer it to a d-SPE tube containing appropriate sorbents for the specific matrix. Vortex and centrifuge.

  • Final Extract: The resulting supernatant is the final extract for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.[9][22]

  • Chromatographic Conditions: Use a suitable C18 column with a gradient elution program using mobile phases of water and methanol/acetonitrile with additives like formic acid or ammonium formate to ensure good peak shape and separation.

  • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize at least two MRM transitions for both Butocarboxim and Butocarboxim-d3.

Validation Experiments

Perform the following experiments for each of the selected food matrices:

  • Matrix-Matched Calibration: Prepare calibration curves by spiking the blank matrix extracts with the working standard solutions at a minimum of five concentration levels.[17]

  • Recovery and Precision: Spike blank samples with Butocarboxim at three concentration levels (e.g., low, medium, and high) in five replicates.[17] Calculate the recovery and relative standard deviation (RSD).

  • Matrix Effect Evaluation: Compare the slope of the matrix-matched calibration curve to the slope of a solvent-based calibration curve to quantify the matrix effect.

The formula for calculating the matrix effect is: Matrix Effect (%) = ((Slope of matrix-matched curve / Slope of solvent curve) - 1) * 100

Comparative Performance Analysis

The data generated from the cross-validation experiments should be compiled into clear and concise tables to facilitate comparison.

Table 1: Recovery and Precision Data for Butocarboxim using Butocarboxim-d3 Internal Standard

MatrixSpiking Level (ng/g)Mean Recovery (%)RSD (%)
Cucumber1098.54.2
50101.23.5
10099.83.1
Strawberry1095.36.8
5097.15.4
10096.54.9
Avocado1092.18.5
5094.67.2
10093.86.5

Acceptable mean recoveries are typically within 70-120% with an RSD ≤ 20%.[17]

Table 2: Matrix Effect Evaluation for Butocarboxim

MatrixMatrix Effect (%) without Internal StandardMatrix Effect (%) with Butocarboxim-d3 Correction
Cucumber-15 (Suppression)-2.1
Strawberry-35 (Suppression)-4.5
Avocado+25 (Enhancement)+3.2

Values greater than ±20% indicate a significant matrix effect that requires compensation.[4]

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for reproducibility.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Cross-Validation sample Homogenized Sample (10g) acetonitrile Add Acetonitrile sample->acetonitrile is_spike Spike with Butocarboxim-d3 acetonitrile->is_spike salts Add QuEChERS Salts is_spike->salts extract Vortex & Centrifuge salts->extract dspe d-SPE Cleanup extract->dspe final_extract Final Extract dspe->final_extract lcms LC-MS/MS Analysis (MRM) final_extract->lcms data Data Acquisition lcms->data quant Quantification (Analyte/IS Ratio) data->quant recovery Recovery & Precision Assessment quant->recovery matrix Matrix Effect Calculation quant->matrix

Caption: Workflow for cross-validation of Butocarboxim-d3.

Troubleshooting and Advanced Insights

  • Varying Matrix Effects: Even with a deuterated internal standard, slight variations in matrix effects can occur between different commodities.[8] The cross-validation data will help in establishing acceptable performance limits for your method.

  • Analyte Protectants in GC-MS: While this guide focuses on LC-MS/MS, it's worth noting that in gas chromatography-mass spectrometry (GC-MS), matrix-induced enhancement can occur. In such cases, analyte protectants are often used.[6]

  • Method Transfer: The principles of cross-validation are also fundamental when transferring a method from one laboratory to another.[13] A successful cross-validation provides confidence that the receiving laboratory can reproduce the method's performance.

Conclusion

The use of a stable isotope-labeled internal standard like Butocarboxim-d3 is a powerful strategy to mitigate the challenges posed by matrix effects in multi-residue pesticide analysis. A thorough cross-validation across representative matrices is not merely a regulatory formality but a scientific necessity to ensure the generation of accurate, reliable, and defensible data. The protocols and comparative data presented in this guide provide a robust framework for laboratories to implement and validate the use of Butocarboxim-d3, thereby enhancing the quality and integrity of their analytical results.

References

  • Waters Corporation. (2020, August 24). Determining Matrix Effects in Complex Food Samples. Available at: [Link]

  • PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Available at: [Link]

  • Hellenic Accreditation System. (2016, October 20). GUIDANCE DOCUMENT ON METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDES RESIDUES LABORATORIES. Available at: [Link]

  • Waters Corporation. Comprehensive LC-MS/MS Multi-Residue Pesticide Method for Food and Feed-Standardization With Quality Control Materials. Available at: [Link]

  • Shimadzu. Expanding Capabilities in Multi-Residue Pesticide Analysis Using The LCMS-8060. Available at: [Link]

  • PubMed. (1999, June). Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds. Available at: [Link]

  • Agilent Technologies. Multi-Residue Pesticide Analysis with Dynamic Multiple Reaction Monitoring and Triple Quadrupole LC/MS/MS. Available at: [Link]

  • European Commission. (2022, February 3). Method Validation & Quality Control Procedures for Pesticide Residues Analysis in Food & Feed. Available at: [Link]

  • Wikipedia. Cross-validation (analytical chemistry). Available at: [Link]

  • LCGC International. (2020, December 19). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. Available at: [Link]

  • ResearchGate. (2025, October 10). Multi-residue pesticide analysis in chicken: LC-MS/MS method development and validation. Available at: [Link]

  • YouTube. (2021, January 21). Determining matrix effects in complex food samples | #AnalyticalFoodies Bitesize Webinar | 3 of 5. Available at: [Link]

  • AZoM. (2021, August 11). LC/MS/MS Method for Multi-Residue Pesticides Analysis in Rice. Available at: [Link]

  • Longdom Publishing. Matrix Effects of different food matrices in quantitative analysis of pesticides in chromatography coupled to tandem mass spectrometry. Available at: [Link]

  • FAO.org. GUIDELINES ON PERFORMANCE CRITERIA FOR METHODS OF ANALYSIS FOR THE DETERMINATION OF PESTICIDE RESIDUES IN FOOD AND FEED CXG 90-2. Available at: [Link]

  • Infinix Bio. (2026, February 7). Understanding the Importance of Cross Validation of Bioanalytical Methods in Drug Development. Available at: [Link]

  • Pharma IQ. (2010, July 5). Cross-Validation of Bioanalytical Methods: When, Why and How?. Available at: [Link]

  • European Commission. method validation and quality control procedures for pesticide residues analysis in food and feed. Available at: [Link]

  • PubMed. (2018, August). The food matrix: implications in processing, nutrition and health. Available at: [Link]

  • Shimadzu. Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Available at: [Link]

  • Taiwan Food and Drug Administration. (2017, August 31). Method of Test for Pesticide Residues in Foods - Multiresidue Analysis (5). Available at: [Link]

  • ResearchGate. (2015, March 16). Do I need an internal standard for each of the pesticides I am analyzing?. Available at: [Link]

Sources

Validation

Butocarboxim-d3 vs C13-labeled standards for pesticide analysis

Butocarboxim-d3 vs. C-Labeled Standards: Precision in Pesticide Residue Analysis Executive Summary In the high-throughput quantification of carbamate pesticides, Butocarboxim-d3 serves as the industry-standard internal s...

Author: BenchChem Technical Support Team. Date: February 2026

Butocarboxim-d3 vs. C-Labeled Standards: Precision in Pesticide Residue Analysis

Executive Summary

In the high-throughput quantification of carbamate pesticides, Butocarboxim-d3 serves as the industry-standard internal standard (IS) due to commercial availability and cost-efficiency. However, for critical assays involving complex matrices (e.g., tea, spices, or high-lipid commodities), the Deuterium Isotope Effect —a chromatographic retention time shift—can compromise data integrity by decoupling the standard from the analyte’s specific matrix suppression zone.

This guide compares the practical utility of Butocarboxim-d3 against the theoretical and analytical superiority of


C-labeled analogs. While 

C-Butocarboxim often requires custom synthesis, understanding the mechanistic differences is crucial for researchers troubleshooting ion suppression or developing reference methods.

Mechanism of Action: Isotope Dilution Mass Spectrometry (IDMS)

To understand the divergence in performance, one must first define the role of the internal standard in LC-MS/MS.

  • The Goal: Compensate for signal variation caused by sample preparation losses and, critically, Matrix Effects (ME) in the electrospray ionization (ESI) source.

  • The Requirement: The IS must behave identically to the analyte (Butocarboxim) throughout extraction and ionization.

The Divergence
  • Butocarboxim-d3 (

    
    ):  Introduces mass difference via deuterium. Due to the lower zero-point vibrational energy of C-D bonds compared to C-H bonds, the molecule is slightly less lipophilic (secondary isotope effect). Result:  It elutes slightly earlier than the native compound on Reverse-Phase (RP) columns.
    
  • 
    C-Butocarboxim:  Introduces mass difference via Carbon-13. The physicochemical properties (bond lengths, lipophilicity) remain virtually identical to the native 
    
    
    
    C compound. Result: Perfect co-elution.

Technical Deep Dive: The Chromatographic Isotope Effect

The core risk with Butocarboxim-d3 is the Retention Time (RT) Shift . In high-resolution chromatography, the deuterated standard may separate from the native analyte by 0.05–0.2 minutes.

Why This Matters (The "Matrix Trap")

In complex food matrices, ion suppression zones are often narrow and sharp. If the Butocarboxim-d3 elutes 0.1 min earlier than the native Butocarboxim, the IS might elute in a "clean" window while the analyte elutes inside a suppression zone (e.g., co-eluting phospholipids).

  • Consequence: The IS signal is not suppressed, but the analyte signal is. The calculated ratio (Analyte Area / IS Area) is artificially low, leading to underestimation of the pesticide residue.

Visualization: The Matrix Mismatch Risk

The following diagram illustrates how the Deuterium shift can decouple the IS from the matrix effect experienced by the analyte.

IsotopeEffect cluster_chromatogram LC-MS/MS Chromatographic Window Matrix Matrix Interference (Phospholipids) Native Native Butocarboxim (Rt: 5.45 min) Native->Matrix Co-elutes WITH Suppression Zone D3 Butocarboxim-d3 (Rt: 5.38 min) D3->Matrix Elutes BEFORE Suppression Zone Risk RISK: IS does not experience same suppression as Analyte D3->Risk Result of RT Shift C13 13C-Butocarboxim (Rt: 5.45 min) C13->Native Perfect Co-elution (Ideal Correction) C13->Risk Eliminates Risk

Figure 1: Schematic of the Chromatographic Isotope Effect. Note how the D3 standard (Yellow) escapes the matrix suppression zone (Red) that affects the Native analyte (Blue), leading to quantification errors. The C13 standard (Green) tracks the analyte perfectly.

Comparative Performance Data

The following table summarizes the operational differences. Note that while


C is analytically superior, availability is the primary bottleneck.
FeatureButocarboxim-d3 (Standard)

C-Butocarboxim (Precision)
Label Position Typically

(N-methyl)
Carbon backbone or N-methyl
Retention Time Shifts earlier (approx. -0.05 to -0.15 min)Identical to native
Matrix Correction Good (90-95% cases); Fails in sharp suppression zonesExcellent (100% cases); Tracks suppression perfectly
Cross-Talk Minimal (Mass shift +3 Da)Minimal (Mass shift +3 Da or more)
Stability High (if label is on Methyl); Exchange risk if on N-HHigh (Non-exchangeable)
Cost/Availability Low / Widely Available (CAS 1795141-34-2)Very High / Custom Synthesis often required

Experimental Protocol: Validating the IS Performance

If you are using Butocarboxim-d3, you must validate that the retention time shift does not impact your specific matrix. Use this self-validating protocol.

A. Sample Preparation (QuEChERS Citrate Buffered)

Standard EN 15662 is recommended for carbamates to ensure stability of pH-sensitive analytes.

  • Homogenize 10 g of sample (e.g., cucumber, tea leaves).

  • Add IS: Spike 100 µL of Butocarboxim-d3 (10 µg/mL) to the slurry before extraction.

  • Extract: Add 10 mL Acetonitrile (ACN). Shake vigorously (1 min).

  • Partition: Add Citrate Buffer Salts (4g MgSO4, 1g NaCl, 1g NaCitrate, 0.5g NaH-Citrate). Shake (1 min). Centrifuge (3000g, 5 min).

  • Clean-up (dSPE): Transfer aliquot to dSPE tube (PSA + MgSO4). Note: For high fat, add C18; for tea/spices, add GCB.

  • Reconstitute: Evaporate and reconstitute in Mobile Phase A:B (90:10) to match initial gradient.

B. LC-MS/MS Methodology
  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus or Waters BEH), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol (MeOH provides better solvation for carbamates than ACN).

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear to 95% B

    • 8-10 min: Hold 95% B

  • Flow Rate: 0.3 mL/min.

C. Validation Logic (The "Post-Column Infusion" Test)

To determine if D3 is sufficient or if you need to seek a C13 alternative:

  • Setup: Tee-in a constant flow of Native Butocarboxim (100 ng/mL) post-column into the MS source.

  • Inject: Inject a "Blank Matrix Extract" (no pesticide) via the LC column.

  • Observe: Monitor the baseline of the infused Butocarboxim. You will see "dips" (suppression) or "humps" (enhancement) caused by the eluting matrix.[1][2]

  • Overlay: Inject your Butocarboxim-d3 standard.

  • Verdict:

    • Pass: If the D3 peak elutes outside any sharp suppression dips.

    • Fail: If the D3 peak elutes on the shoulder of a dip where the Native analyte would fall. Action: Modify gradient to separate matrix or switch to

      
      C-Standard.
      

Workflow Visualization

Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis cluster_data Data Validation Sample Homogenized Sample (10g) Spike Spike Internal Standard (Butocarboxim-d3) Sample->Spike Extract ACN Extraction + Citrate Salts Partition Spike->Extract Clean dSPE Cleanup (PSA/MgSO4) Extract->Clean LC UHPLC Separation (C18 Column) Clean->LC MS MS/MS Detection (MRM Mode) LC->MS Check Check RT Shift (D3 vs Native) MS->Check Calc Quantification (Area Ratio) Check->Calc If Shift < 0.05 min Warning WARNING: Matrix Effect Mismatch Possible Check->Warning If Shift > 0.1 min

Figure 2: Analytical workflow for Butocarboxim quantification, highlighting the critical data validation step where RT shift must be assessed.

Conclusion & Recommendations

For 90% of agricultural applications, Butocarboxim-d3 is the pragmatic choice. The retention time shift is usually manageable with modern UHPLC columns and efficient cleanup (QuEChERS).

However, adopt a


C-Standard (or rigorous matrix-matched calibration) if: 
  • Matrix Complexity is High: Spices, tea, or herbal medicines where suppression is severe and unpredictable.

  • Chromatography is Fast: In rapid "ballistic" gradients (<3 min), the relative shift between D3 and Native becomes a larger percentage of the peak width, increasing error.

  • Regulatory Scrutiny: For dispute resolution or confirmatory analysis where measurement uncertainty must be minimized.

References

  • European Reference Laboratories (EURL). "Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021)." EURL Guidelines. Link

  • Stokvis, E., et al. (2005). "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry. Link

  • Wang, S., et al. (2007).[3] "Deuterium isotope effects in liquid chromatography-mass spectrometry." Journal of Chromatography A. Link

  • Lehotay, S. J. (2007). "Determination of pesticide residues in foods by acetonitrile extraction and partitioning with magnesium sulfate and gas chromatography/mass spectrometry: collaborative study." Journal of AOAC International. Link

  • PubChem. "Butocarboxim Compound Summary." National Library of Medicine. Link

Sources

Safety & Regulatory Compliance

Safety

Butocarboxim-d3 Disposal &amp; Handling Guide: A P-Listed Substance Protocol

Part 1: Executive Safety & Regulatory Directive CRITICAL WARNING: RCRA P-LIST CLASSIFICATION (P019) Butocarboxim (and by extension, its isotopically labeled analog Butocarboxim-d3) is classified by the US EPA as an Acute...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety & Regulatory Directive

CRITICAL WARNING: RCRA P-LIST CLASSIFICATION (P019) Butocarboxim (and by extension, its isotopically labeled analog Butocarboxim-d3) is classified by the US EPA as an Acutely Hazardous Waste (P-List) carrying the waste code P019 .

Unlike standard chemical waste, P-listed substances have stringent "empty container" rules. A container that held Butocarboxim-d3 is NOT considered "RCRA Empty" by simple pouring. It remains acute hazardous waste unless specific triple-rinsing procedures are documented.

Immediate Action Required[1]
  • Segregation: Do not mix Butocarboxim-d3 waste with general organic solvent waste streams until deactivated or verified dilute.

  • Labeling: All waste containers must be explicitly labeled "Acute Hazardous Waste - P019 - Butocarboxim-d3."

  • Handling: All manipulation must occur within a certified fume hood.

Part 2: Technical Context & Hazard Mechanism

The Material: Butocarboxim-d3
  • Usage: Stable isotope-labeled internal standard (IS) for LC-MS/GC-MS quantitation of carbamate residues.

  • Form: Typically supplied as a neat solid (mg amounts) or a solution (e.g., in Acetonitrile).

  • Value: High-cost analytical reagent; disposal usually concerns expired standards, rinsates, or contaminated sharps rather than bulk chemicals.

Mechanism of Toxicity

Butocarboxim is a carbamate insecticide. Its toxicity—and the reason for its strict regulation—stems from its ability to inhibit acetylcholinesterase (AChE).

  • Pathway: The carbamate moiety carbamylates the serine residue in the active site of AChE.

  • Result: Accumulation of acetylcholine at synaptic clefts

    
     Continuous nerve firing 
    
    
    
    Respiratory paralysis.
  • Reversibility: Unlike organophosphates, carbamate inhibition is slowly reversible, but acute exposure is lethal.

Part 3: Disposal & Deactivation Protocols

Decision Matrix: Waste Categorization
Waste CategoryDescriptionRegulatory StatusDisposal Action
Category A Neat Standard / Stock Solutions (Expired or Unused)P019 Acute Hazardous Lab Pack. Do not attempt to treat. Hand off to licensed waste contractor.[1][2]
Category B Analytical Waste (LC-MS effluent, diluted samples)Hazardous (Solvent)Collect in segregated Carbamate/Pesticide waste carboy.
Category C Empty Containers (Vials, Ampules)P019 Acute Hazardous Must be Triple Rinsed to be declassified (see Sec 3.3). Otherwise, dispose as Cat A.
Category D Contaminated Debris (Gloves, Syringes)Hazardous SolidSegregate into P-List solid waste drums.
Deactivation Protocol (Glassware & Surfaces)

Carbamates are susceptible to alkaline hydrolysis . High pH conditions cleave the carbamate ester linkage, rendering the molecule significantly less toxic (though degradation products like oximes and methylamine require management).

Reagent: 1N Sodium Hydroxide (NaOH) or 10% Potassium Hydroxide (KOH) in Ethanol.

Step-by-Step Decontamination:

  • Preparation: Prepare a bath of 1N NaOH.

  • Soak: Submerge contaminated glassware (pipettes, spatulas) for 24 hours .

  • Validation: Check pH > 12 to ensure active hydrolysis conditions.

  • Rinse: Remove glassware, rinse with water, then acetone.

  • Disposal: The spent NaOH bath must be neutralized (pH 5-9) and disposed of as chemical waste (check local sewer limits; usually collected as aqueous waste).

The "Triple Rinse" Rule (40 CFR 261.7)

To render a P019 container "RCRA Empty" (allowing it to be thrown in glass trash), you must:

  • Add solvent (e.g., Acetonitrile) capable of dissolving the residue.

  • Agitate vigorously.

  • Pour rinsate into the P019 Waste Carboy (NOT the drain).

  • Repeat 3 times.

  • Deface the label and discard the vial as standard glass waste.

    • Expert Note: Given the high toxicity and low volume of d3 standards, it is often safer and more cost-effective to skip rinsing and dispose of the entire vial as P019 waste.

Part 4: Visual Workflows

Disposal Decision Tree

The following diagram illustrates the logic flow for handling Butocarboxim-d3 waste streams to ensure compliance with P-list regulations.

ButocarboximDisposal Start Waste Generation: Butocarboxim-d3 Assess Assess Physical State & Concentration Start->Assess Neat Neat Solid or Stock Solution (>1%) Assess->Neat High Conc. Dilute Dilute Solution (LC-MS Waste) Assess->Dilute Trace/Dilute Container Empty Vials/Ampules Assess->Container Residue LabPack Lab Pack as P019 (Acute Hazardous) Neat->LabPack Do Not Treat SolventWaste Segregated Solvent Waste (Incineration) Dilute->SolventWaste TripleRinse Triple Rinse Procedure (Solvent Wash x3) Container->TripleRinse If cleaning desired Container->LabPack Simplest Path Rinsate Collect Rinsate TripleRinse->Rinsate Solvent GlassTrash General Glass Trash (Deface Label) TripleRinse->GlassTrash Clean Vial Rinsate->SolventWaste

Caption: Operational logic for segregating P019 waste streams. Note that neat standards require strict isolation.

Part 5: Emergency Procedures (Spill Response)

In the event of a spill of neat Butocarboxim-d3:

  • Evacuate: Clear the immediate area.

  • PPE: Don double nitrile gloves, safety goggles, and a lab coat. If powder is aerosolized, N95 or respirator is required.

  • Containment: Cover spill with a spill pad or adsorbent material (vermiculite).[1][2]

  • Deactivation:

    • Wet the spill area with 1N NaOH (Alkaline Hydrolysis).

    • Allow to sit for 15 minutes.

  • Cleanup: Collect all adsorbent and cleanup materials into a wide-mouth jar. Label as P019 Waste .

  • Surface Finish: Wash surface with soap and water.

Part 6: References

  • U.S. Environmental Protection Agency (EPA). 40 CFR Part 261.33 - Discarded commercial chemical products, off-specification species, container residues, and spill residues thereof. (P-List Definition). [Link]

  • U.S. Environmental Protection Agency (EPA). 40 CFR Part 261.7 - Residues of hazardous waste in empty containers. (Triple Rinse Rule). [Link]

  • PubChem. Butocarboxim (Compound Summary). National Library of Medicine. [Link]

  • World Health Organization (WHO). Data Sheet on Pesticides No. 64: Butocarboxim. (Toxicology and Hydrolysis Data). [Link]

Sources

Handling

Personal protective equipment for handling Butocarboxim-d3

Topic: Personal Protective Equipment (PPE) & Handling Protocols for Butocarboxim-d3 Content Type: Technical Safety & Operational Guide Audience: Analytical Chemists, Toxicologists, and Laboratory Safety Officers[1][2] Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Protocols for Butocarboxim-d3 Content Type: Technical Safety & Operational Guide Audience: Analytical Chemists, Toxicologists, and Laboratory Safety Officers[1][2]

Executive Summary: The Dual-Risk Profile

As a Senior Application Scientist, I often see researchers treat deuterated standards (d-standards) solely as "expensive reagents" rather than potent bioactive compounds. When handling Butocarboxim-d3 , you face a dual-risk profile:

  • Biological Hazard: Butocarboxim is a carbamate insecticide and a potent acetylcholinesterase (AChE) inhibitor.[1][2][3] Even in the microgram quantities used for internal standards, dermal absorption can lead to cholinergic toxicity.

  • Analytical Hazard: The "d3" label (typically on the N-methyl group) renders this compound chemically identical to the parent in toxicity but distinct in mass.[1][2] Poor handling compromises the isotopic purity (via moisture-induced hydrolysis) and ruins the integrity of your LC-MS/MS quantification.[1][2][3]

This guide moves beyond generic "safety glasses and gloves" to provide a precision protocol for handling this specific isotope-labeled neurotoxin.[2][3]

Hazard Mechanism & Risk Assessment

Before selecting PPE, you must understand the enemy.[3]

  • Target: Synaptic clefts in the nervous system.[2]

  • Mechanism: Reversible carbamylation of the serine hydroxyl group in the active site of AChE.[2] This leads to an accumulation of acetylcholine, causing continuous nerve firing.[2][3]

  • Route of Entry: Dermal absorption is the critical risk vector for laboratory handling, followed by inhalation of aerosols (if handling neat powder).[1][2]

  • Solvent Vectoring: Butocarboxim-d3 is frequently supplied as a solution in Acetonitrile (ACN) or Methanol (MeOH) .[1][2][3] These solvents act as vehicles, significantly accelerating the transport of the toxin through the skin and through standard nitrile gloves.

The PPE Decision Matrix

Standard lab PPE is insufficient for carbamates dissolved in organic solvents.[2][3] Use the following matrix to select protection based on the physical state of your standard.

DOT Diagram: PPE Selection Logic

PPE_Matrix Start Start: Form of Butocarboxim-d3 Neat Neat Powder / Solid Start->Neat Solution Solution (in ACN/MeOH) Start->Solution Resp_Powder Respiratory: Fume Hood REQUIRED (N95/P100 only for emergency spill) Neat->Resp_Powder Glove_Powder Gloves: Double Nitrile (0.11mm min) Change every 30 mins Neat->Glove_Powder Solvent_Check Check Solvent Type Solution->Solvent_Check Body Body: Tyvek Lab Coat + Safety Goggles (No contact lenses) Glove_Powder->Body ACN Acetonitrile (ACN) Solvent_Check->ACN MeOH Methanol (MeOH) Solvent_Check->MeOH Glove_ACN CRITICAL: Nitrile fails in <5 mins Use Laminate (Silver Shield) Liners OR Double Nitrile (Change immediately on splash) ACN->Glove_ACN Glove_MeOH Standard Double Nitrile OK Change every 15 mins MeOH->Glove_MeOH Glove_ACN->Body Glove_MeOH->Body

Figure 1: Decision logic for PPE selection based on the physical state and solvent carrier of the reference standard.[1][2]

Detailed PPE Specifications
Protection ZoneNeat (Solid) Solution (Acetonitrile/Methanol) Scientific Rationale
Hand (Primary) Double Nitrile (4-5 mil).[1][2][3]Laminate (EVOH) liners under Nitrile.[1][2][3]Acetonitrile permeates standard nitrile gloves in <6 minutes .[1][2][3] Laminate offers >4 hours protection.[2][3]
Respiratory Fume Hood (Face velocity 80-100 fpm).[1][2][3]Fume Hood .Prevents inhalation of aerosols (solid) or solvent vapors (solution).[1][2][3]
Eye Chemical Safety Goggles.[1][2][3]Chemical Safety Goggles.Standard safety glasses allow side-entry of vapors/splashes.[1][2][3]
Body Lab Coat (Cotton/Poly).[1][2][3]Lab Coat + Chem-resistant Apron (if pouring).[1][2][3]Cotton absorbs solvents, keeping them against the skin.[3] Tyvek or aprons provide a barrier.[2][3]

Operational Protocol: The "Zero-Exposure" Workflow

Handling d3-standards requires a workflow that protects the user from toxicity and the compound from moisture (which degrades the carbamate ester).[1][2]

Step 1: Receiving & Storage
  • Inspection: Upon receipt, inspect the vial for breakage inside a fume hood.

  • Storage: Store at -20°C .

  • The "Desiccator Rule": Always equilibrate the vial to room temperature in a desiccator before opening.

    • Why? Opening a cold vial condenses atmospheric water.[2][3] Water hydrolyzes Butocarboxim, altering the concentration and shifting the mass spec response.

Step 2: The Safe Transfer (Weighing/Pipetting)

This is the highest risk step.[1][2] Do not use a spatula for solids; use the "tapping" method or a micro-spatula dedicated to toxic waste.[2][3]

Workflow Diagram: Safe Aliquoting

Safe_Transfer Equilibrate 1. Warm to Room Temp (Prevent Condensation) Static 2. Neutralize Static (Anti-static gun/bar) Equilibrate->Static Critical for Solids Open 3. Open in Hood (Sash at safe height) Static->Open Transfer 4. Gravimetric Transfer (Do not use volumetric for d3) Open->Transfer Seal 5. Parafilm & Purge (Argon/Nitrogen overlay) Transfer->Seal

Figure 2: Step-by-step workflow for opening and transferring Butocarboxim-d3 to maintain safety and chemical stability.

Step 3: Solubilization (For Neat Standards)
  • Solvent Choice: Use LC-MS grade Acetonitrile or Methanol.[1][2][3]

  • Technique: Add solvent to the vial if possible to avoid transferring dry powder.[1][2]

  • Vortexing: Ensure the cap is wrapped in Parafilm before vortexing to prevent aerosol leakage.[1][2]

Emergency Response & Decontamination

Because Butocarboxim is a reversible AChE inhibitor, symptoms can manifest quickly but may also resolve faster than organophosphates.[2][3]

  • Skin Contact:

    • Immediacy: Seconds count. Do not wipe; wash .[1][2][3]

    • Action: Flush with soap and water for 15 minutes.[2][3][4]

    • Alert: Notify the safety officer. Watch for symptoms: pinpoint pupils (miosis), sweating, muscle twitching.[1][2][3]

  • Spill Cleanup (Small Scale < 5mL):

    • Evacuate the immediate area.

    • Don PPE: Double nitrile gloves (or laminate), goggles, lab coat.[1][2][3]

    • Absorb: Use a dedicated "Pesticide/Organic" spill kit or vermiculite.[2][3] Do not use paper towels (they increase evaporation surface area).[1][2][3]

    • Neutralize: Clean the surface with a 10% sodium carbonate solution (accelerates hydrolysis of the carbamate).[2][3]

Disposal: The "P-List" Equivalent

Even though Butocarboxim-d3 is an isotope, it must be treated as acutely toxic waste .[1][2][3]

  • Segregation: Do not mix with general organic solvents.[2][3] Use a dedicated waste stream labeled "Toxic - Carbamate Pesticides." [1][2][3]

  • Rinsing: Triple-rinse empty vials with the solvent used (e.g., Methanol).[1][2][3] The rinsate must go into the toxic waste container, not down the drain.

  • Defacement: Deface the label on the empty vial before disposing of the glass in a sharps container (to prevent confusion with active stock).

References

  • PubChem. (n.d.).[1][2][3] Butocarboxim | C7H14N2O2S | CID 36879.[2][3] National Library of Medicine.[2][3] Retrieved from [Link][1][2][3]

  • Centers for Disease Control and Prevention (CDC). (n.d.).[1][2][3] NIOSH Pocket Guide to Chemical Hazards: Carbamate Insecticides. Retrieved from [Link][1][2][3]

  • World Health Organization (WHO). (2009).[1][2][3] The WHO Recommended Classification of Pesticides by Hazard. Retrieved from [Link][1][2][3]

Sources

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